Product packaging for 4-(4-Nitrophenyl)oxazole(Cat. No.:CAS No. 13382-61-1)

4-(4-Nitrophenyl)oxazole

Cat. No.: B079280
CAS No.: 13382-61-1
M. Wt: 190.16 g/mol
InChI Key: STSISQMFQWBGLZ-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)oxazole is a versatile and highly valuable heterocyclic compound that serves as a critical synthetic intermediate and core structural motif in advanced research. Its molecular architecture, featuring an electron-accepting nitrophenyl group linked to an electron-rich oxazole ring, makes it a compound of significant interest in material science, particularly in the development of organic semiconductors, non-linear optical (NLO) materials, and fluorescent dyes and sensors. The strong electron-withdrawing nature of the nitro group facilitates intramolecular charge transfer, which is a fundamental property exploited in the design of novel molecular electronics and light-emitting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B079280 4-(4-Nitrophenyl)oxazole CAS No. 13382-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSISQMFQWBGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561723
Record name 4-(4-Nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13382-61-1
Record name 4-(4-Nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The diverse pharmacological activities associated with oxazole derivatives include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This technical guide focuses on 4-(4-Nitrophenyl)oxazole, providing a comprehensive overview of its chemical properties, synthesis, and potential for biological evaluation. While specific biological activity data for this particular compound is limited in publicly available literature, this guide will leverage data from closely related analogs to provide a thorough understanding of its potential applications and the methodologies for its study.

Core Properties of this compound

CAS Number: 13382-61-1

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below for easy reference. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₆N₂O₃[1][2]
Molecular Weight 190.16 g/mol [1][2]
Melting Point 186-188 °C
Boiling Point 352.6 ± 17.0 °C at 760 mmHg
Density 1.333 ± 0.06 g/cm³
Flash Point 167.0 °C
Solubility Soluble in polar organic solvents like chloroform, dichloromethane, and ethanol. Low solubility in water.
Appearance Yellow to orange solid
Safety Information

Synthesis of a Structurally Related Analog: 4-(4-Nitrophenyl)oxazol-2-amine

Although a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a well-documented procedure for the synthesis of the closely related and biologically relevant analog, 4-(4-nitrophenyl)oxazol-2-amine, is available. This synthesis can be achieved via both conventional thermal methods and ultrasound-assisted methods, with the latter offering significantly higher yields and shorter reaction times.[3]

Experimental Protocol: Ultrasound-Assisted Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine[3]

This protocol describes an efficient and environmentally friendly method for synthesizing 4-(4-nitrophenyl)oxazol-2-amine using a deep eutectic solvent (DES) as the reaction medium.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethan-1-one (p-nitrophenacyl bromide)

  • Urea

  • Deep Eutectic Solvent (DES) - prepared by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear liquid is formed.

  • Ethyl acetate

  • Water

Equipment:

  • High-intensity ultrasonic probe

  • Reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and urea (1.2 equivalents) in the deep eutectic solvent.

  • Immerse the ultrasonic probe into the reaction mixture.

  • Irradiate the mixture with high-intensity ultrasound (e.g., 20 kHz) at room temperature for 8-10 minutes.

  • After the reaction is complete (monitored by TLC), add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4-(4-nitrophenyl)oxazol-2-amine.

This ultrasound-assisted method has been reported to yield up to 90% of the desired product in a significantly shorter time compared to conventional heating methods (which yield around 69% in 3.5 hours).[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Bromo-1-(4-nitrophenyl)ethan-1-one reaction Ultrasonic Irradiation (8-10 min, Room Temp) start1->reaction start2 Urea start2->reaction start3 Deep Eutectic Solvent (DES) start3->reaction precipitate Precipitation with Water reaction->precipitate filter Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize product 4-(4-Nitrophenyl)oxazol-2-amine recrystallize->product

Caption: Ultrasound-assisted synthesis of 4-(4-nitrophenyl)oxazol-2-amine.

Biological Activity and Potential Signaling Pathways

  • Antimicrobial Activity: Many oxazole derivatives exhibit potent antibacterial and antifungal properties.[1] For instance, certain sulfone-containing 1,3-oxazole derivatives have shown activity against Gram-positive bacteria.[1]

  • Anticancer Activity: The oxadiazole scaffold, which is structurally related to oxazole, is present in several anticancer agents. Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxicity against various cancer cell lines.[4][5] For example, a 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative showed promising antibacterial and anticancer activities.[4]

  • Antitrypanosomal Activity: A study on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, which share the 4-nitrophenyl moiety, revealed potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7]

Given the lack of specific data for this compound, a logical first step in its biological evaluation would be to screen it in a panel of in vitro assays relevant to the activities of its structural analogs.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal human cell line (for selectivity assessment, e.g., MRC-5)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Equipment:

  • Cell culture incubator (37 °C, 5% CO₂)

  • Laminar flow hood

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

G cluster_prep Assay Preparation cluster_treat Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat_cells Treat cells with compound incubate1->treat_cells prepare_compound Prepare serial dilutions of This compound prepare_compound->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Conclusion

This compound is a heterocyclic compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While specific biological data for this compound are currently scarce, the well-established and diverse bioactivities of related oxazole and nitrophenyl derivatives suggest that it warrants exploration as a potential antimicrobial or anticancer agent. The provided synthesis and in vitro screening protocols offer a solid foundation for researchers to begin to unravel the therapeutic potential of this and other novel oxazole derivatives. Further studies are essential to elucidate its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide to 4-(4-Nitrophenyl)oxazole: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, provides experimentally-derived protocols for its synthesis, and explores its potential biological activities based on studies of structurally related compounds. The information is presented to support further research and development of oxazole-based therapeutic agents.

Introduction

Oxazole scaffolds are a prominent feature in numerous biologically active compounds and approved pharmaceuticals. Their unique structural and electronic properties make them valuable pharmacophores in drug design. The introduction of a nitrophenyl group to the oxazole ring, as in this compound, is anticipated to confer distinct biological activities, given the established role of nitroaromatic compounds in medicinal chemistry. This guide synthesizes the available scientific information on this compound and its analogs to provide a foundational resource for researchers.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1]
IUPAC Name 4-(4-nitrophenyl)-1,3-oxazole
CAS Number 13382-61-1
Appearance Not specified (likely a solid)
Solubility Expected to be soluble in organic solvents

Synthesis of this compound Derivatives

Experimental Protocols

Method 1: Thermal Synthesis [2]

  • To a reaction vessel, add 1 equivalent of 4-nitrophenacyl bromide and 1 equivalent of urea.

  • Add a deep eutectic solvent (e.g., choline chloride:urea) to the mixture.

  • Heat the reaction mixture at 65 ± 2 °C with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 3.5 hours), pour the mixture into crushed ice to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Ultrasound-Assisted Synthesis [2]

  • Combine 1 equivalent of 4-nitrophenacyl bromide and 1 equivalent of urea in a reaction vessel with a deep eutectic solvent.

  • Submerge the vessel in an ultrasonic bath at room temperature (35 ± 2 °C).

  • Apply ultrasound irradiation (e.g., 5 s ON, 5 s OFF cycle) for a significantly shorter duration (e.g., 8 minutes).

  • Monitor the reaction by TLC.

  • Work-up the reaction mixture as described in the thermal synthesis protocol.

Synthesis Workflow

cluster_synthesis Synthesis of this compound Derivatives Reactants 4-Nitrophenacyl Bromide + Urea Reaction Reaction in Deep Eutectic Solvent Reactants->Reaction Thermal Thermal Method (65°C, 3.5h) Reaction->Thermal Conventional Ultrasound Ultrasound Method (35°C, 8min) Reaction->Ultrasound Alternative Workup Precipitation in Ice Water Thermal->Workup Ultrasound->Workup Purification Filtration & Recrystallization Workup->Purification Product 4-(4-Nitrophenyl)oxazol-2-amine Purification->Product cluster_pathway Hypothesized Anticancer Mechanism of Action Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Instability Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)oxazole from p-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-nitrophenyl)oxazole, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the Van Leusen oxazole synthesis, a robust and widely adopted method for the formation of the oxazole ring from aldehydes. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful replication and optimization of this synthesis.

Introduction

Oxazole scaffolds are prevalent in a vast array of biologically active compounds and functional materials. The this compound moiety, in particular, serves as a key intermediate in the development of various therapeutic agents and organic electronics. The synthesis of this compound is therefore of significant interest to the scientific community. Among the various synthetic strategies, the Van Leusen reaction offers a straightforward and efficient route, utilizing p-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC) as readily available starting materials.[1][2]

Synthetic Pathway: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful chemical reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2] The reaction is typically carried out in the presence of a base, such as potassium carbonate or a resin-bound hydroxide, in an alcoholic solvent like methanol.[2][3] The reaction proceeds through a multi-step mechanism involving the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[1]

Reaction Scheme

G cluster_conditions Reaction Conditions p_nitrobenzaldehyde p-Nitrobenzaldehyde reaction_center + p_nitrobenzaldehyde->reaction_center tosmic TosMIC tosmic->reaction_center base Base (e.g., K₂CO₃) solvent Methanol (Solvent) product This compound byproduct p-Toluenesulfinic acid arrow reaction_center->arrow arrow->product arrow->byproduct

Caption: General scheme of the Van Leusen synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from p-nitrobenzaldehyde via the Van Leusen reaction. The data is based on a reported procedure by Kulkarni and Ganesan, which employs a resin-bound base to simplify purification.[3]

ParameterValueReference
Reactants
p-Nitrobenzaldehyde1.0 eq[3]
Tosylmethyl isocyanide (TosMIC)1.1 eq[3]
Base
Quaternary ammonium hydroxide ion exchange resinCatalytic amount[3]
Solvent 1:1 DME/Methanol[3]
Reaction Conditions
TemperatureReflux[3]
Reaction Time8 hours[3]
Yield
Isolated Yield84%[3]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on the work of Kulkarni and Ganesan.[3]

Materials and Reagents:
  • p-Nitrobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Quaternary ammonium hydroxide ion exchange resin (e.g., Ambersep® 900 Hydroxide)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrobenzaldehyde (1.0 eq), tosylmethyl isocyanide (1.1 eq), and the quaternary ammonium hydroxide ion exchange resin (approximately 1.8 g per mmol of aldehyde).

  • Solvent Addition: Add a 1:1 mixture of anhydrous DME and methanol to the flask. The typical solvent volume is around 30 mL per mmol of the aldehyde.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10-30% ethyl acetate in hexanes). The reaction is typically complete within 8 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the ion exchange resin. Wash the resin with methanol (3 x volume of the initial solvent).

  • Solvent Removal: Combine the filtrate and the methanolic washes and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.[3]

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Van Leusen oxazole synthesis.

G cluster_legend Legend start Starting Materials intermediate Intermediates product Product reagent Reagents/Conditions TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Deprotonation Base Base (-H⁺) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Nucleophilic Attack pNBA p-Nitrobenzaldehyde pNBA->Alkoxide Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline Intramolecular Cyclization Product This compound Oxazoline->Product Elimination Elimination - p-Toluenesulfinic acid

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

G cluster_legend Legend process Process Step analysis Analysis/QC output Output Start Combine Reactants: p-Nitrobenzaldehyde, TosMIC, Resin Solvent Add Solvent: 1:1 DME/Methanol Start->Solvent Reflux Heat to Reflux (8 hours) Solvent->Reflux TLC Monitor by TLC Reflux->TLC In-process control Workup Cool and Filter TLC->Workup Reaction Complete Concentrate Concentrate Filtrate Workup->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography Crude->Purify Final Pure this compound Purify->Final

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Van Leusen oxazole synthesis provides an effective and high-yielding method for the preparation of this compound from p-nitrobenzaldehyde. The use of a resin-bound base simplifies the purification process, making it an attractive method for both small-scale and parallel synthesis applications. This guide offers the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Basic Characterization of 4-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that feature significantly in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of a nitrophenyl group can modulate the electronic properties and biological interactions of the oxazole scaffold. This guide provides a detailed overview of the core physicochemical properties, a proposed synthetic route, and the expected spectroscopic characteristics of 4-(4-Nitrophenyl)oxazole.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Appearance Pale yellow to yellow solid
Melting Point 160-170 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.
LogP ~2.5

Synthesis

A plausible and efficient method for the synthesis of this compound is the reaction of an α-haloketone with formamide, a well-established route for the formation of 4-substituted oxazoles. The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethan-1-one (α-Bromo-4-nitroacetophenone)

The synthesis begins with the bromination of 4-nitroacetophenone.

Reaction:

G cluster_0 Step 1: Bromination 4-nitroacetophenone 4-Nitroacetophenone alpha-bromo-4-nitroacetophenone 2-Bromo-1-(4-nitrophenyl)ethan-1-one 4-nitroacetophenone->alpha-bromo-4-nitroacetophenone + Br₂ Br2 Br₂ HBr HBr

Caption: Synthesis of the α-haloketone precursor.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add bromine (1.1 equivalents) to the solution at room temperature with constant stirring.

  • After the addition is complete, heat the reaction mixture to 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid precipitate of 2-bromo-1-(4-nitrophenyl)ethan-1-one is collected by filtration, washed with water until neutral, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

The synthesized α-bromoketone is then cyclized with formamide to yield the target oxazole.

Reaction:

G cluster_1 Step 2: Oxazole Formation alpha-bromo-4-nitroacetophenone 2-Bromo-1-(4-nitrophenyl)ethan-1-one This compound This compound alpha-bromo-4-nitroacetophenone->this compound + Formamide formamide Formamide HBr HBr H2O H₂O

Caption: Cyclization to form the oxazole ring.

Experimental Protocol:

  • In a round-bottom flask, mix 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) with an excess of formamide (5-10 equivalents).

  • Heat the mixture to 120-140°C and maintain it at this temperature for 3-5 hours, with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

  • Collect the solid product by filtration, wash it thoroughly with water, and dry it.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, followed by recrystallization.

Spectroscopic Characterization

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30d2HAr-H (ortho to NO₂)
~7.95d2HAr-H (meta to NO₂)
~8.10s1HOxazole H-5
~7.80s1HOxazole H-2
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~155Oxazole C-2
~148Oxazole C-4
~140Oxazole C-5
~147Ar-C (ipso to NO₂)
~135Ar-C (ipso to oxazole)
~129Ar-CH (meta to NO₂)
~124Ar-CH (ortho to NO₂)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic and oxazole)
1600-1580C=C stretching (aromatic)
1530-1510Asymmetric NO₂ stretching
1350-1330Symmetric NO₂ stretching
1500-1480C=N stretching (oxazole)
1100-1000C-O-C stretching (oxazole)
Mass Spectrometry (MS)
m/zAssignment
190[M]⁺ (Molecular ion)
144[M - NO₂]⁺
116[M - NO₂ - CO]⁺
89[C₆H₅N]⁺
76[C₆H₄]⁺

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Start 4-Nitroacetophenone Bromination Bromination (Br₂, Acetic Acid) Start->Bromination Intermediate 2-Bromo-1-(4-nitrophenyl)ethan-1-one Bromination->Intermediate Cyclization Cyclization (Formamide, Heat) Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Column Chromatography, Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Characterization Data Characterization Data Characterization->Data

Caption: General experimental workflow.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural motifs present suggest several avenues for investigation.

  • Antimicrobial Activity: Many nitroaromatic compounds and oxazole derivatives exhibit antimicrobial properties. The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species.

  • Anticancer Activity: The oxazole ring is a scaffold in several anticancer agents. The planar aromatic structure of this compound could allow it to intercalate with DNA or interact with protein active sites.

  • Enzyme Inhibition: The electron-withdrawing nature of the nitrophenyl group may facilitate interactions with various enzymes, making it a candidate for screening against targets such as kinases or proteases.

Further research would be required to elucidate any specific biological activities and the signaling pathways that this compound might modulate. A general representation of a hypothetical signaling pathway that could be investigated is shown below.

G Compound This compound Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binds to Pathway_Activation Signaling Pathway Activation/Inhibition Target->Pathway_Activation Kinase_Cascade Kinase Cascade Pathway_Activation->Kinase_Cascade Transcription_Factor Transcription Factor Activation/Repression Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Gene_Expression->Cellular_Response

A Technical Overview of 4-(4-Nitrophenyl)oxazole and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its unique electronic and structural properties facilitate diverse interactions with biological targets, making it a privileged structure in drug design. This technical guide provides a detailed overview of 4-(4-Nitrophenyl)oxazole, including its structural formula and IUPAC name. Due to the limited specific data on this particular isomer, this document also explores the synthesis and biological activities of closely related nitrophenyl-oxazole and nitrophenyl-triazole derivatives to provide a broader context for researchers and scientists in the field of drug development.

Structural Formula and IUPAC Name

The compound of interest is this compound, a heterocyclic molecule containing an oxazole ring substituted at the 4-position with a 4-nitrophenyl group.

  • Structural Formula:

  • IUPAC Name: 4-(4-nitrophenyl)-1,3-oxazole[1]

  • Molecular Formula: C₉H₆N₂O₃[1]

  • CAS Number: 13382-61-1[1]

For clarity, it is important to distinguish this isomer from its structural relatives, such as 2-(4-nitrophenyl)-1,3-oxazole and 5-(4-nitrophenyl)-1,3-oxazole, which may exhibit different chemical and biological properties.[2][3]

Synthesis of a Structurally Related Analog: 4-(4-nitrophenyl)-1,3-oxazol-2-amine

Experimental Protocol: Ultrasound-Assisted Synthesis [4]

This method describes the reaction of a phenacyl bromide derivative with urea in a deep eutectic solvent (DES) under ultrasonication.

  • Materials:

    • 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)

    • Urea (1.0 eq)

    • Deep Eutectic Solvent (e.g., choline chloride:urea, 7.0 g)

    • Dichloromethane (DCM)

  • Procedure:

    • A mixture of 2-bromo-1-(4-nitrophenyl)ethanone and urea is added to the deep eutectic solvent in a jacketed reactor.

    • The mixture is initially stirred to ensure proper mixing of the substrates.

    • The reaction mixture is then subjected to sonication using an ultrasonic horn (e.g., 22 kHz frequency) at 40% amplitude with a 5-second ON and 5-second OFF cycle.

    • The temperature of the process is maintained at 35 ± 2 °C by circulating water through the reactor jacket.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion (typically within 8 minutes), the reaction mass is extracted with dichloromethane.

    • The DCM layer is collected and subjected to evaporation under reduced pressure to yield the final product, 4-(4-nitrophenyl)-1,3-oxazol-2-amine.

  • Results:

    • This ultrasound-assisted method has been reported to achieve a yield of 90% in 8 minutes. In contrast, the thermal method (65 ± 2 °C) resulted in a 69% yield after 3.5 hours.[4]

The following diagram illustrates the general workflow for the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification 2_bromo_1_4_nitrophenyl_ethanone 2-bromo-1-(4-nitrophenyl)ethanone Mixing Mixing 2_bromo_1_4_nitrophenyl_ethanone->Mixing Urea Urea Urea->Mixing DES Deep Eutectic Solvent DES->Mixing Sonication Ultrasonication (22 kHz, 40% amp, 35°C) Mixing->Sonication Extraction Extraction with DCM Sonication->Extraction Evaporation Evaporation Extraction->Evaporation Product 4-(4-nitrophenyl)-1,3-oxazol-2-amine Evaporation->Product

Caption: Workflow for the ultrasound-assisted synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine.

Biological Activities of Related Nitrophenyl-Heterocyclic Compounds

While specific biological data for this compound is scarce, the broader class of oxazole derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[6][7] The introduction of a nitrophenyl group can significantly influence the biological profile of a heterocyclic compound.

Antitrypanosomal Activity of Nitrophenyl-Triazole Analogs

Research into compounds for Chagas disease has identified derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole as potent antitrypanosomal agents. Although this is a triazole and not an oxazole, the data suggests that the 4-nitrophenyl moiety is a key pharmacophore for this activity.[8][9]

CompoundTarget OrganismActivity MetricValue (µM)
4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (hit 1)Trypanosoma cruziIC₅₀7
Benznidazole (standard drug)Trypanosoma cruziIC₅₀34
Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (16)Trypanosoma cruziIC₅₀6 ± 1
Analog 16 (intracellular amastigotes in LLC-MK2 cells)Trypanosoma cruziIC₅₀0.16 ± 0.02
Analog 16 (intracellular amastigotes in C2C12 cells)Trypanosoma cruziIC₅₀0.13 ± 0.01

Table 1: Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives. [8][9]

Antibacterial Activity of Nitrophenyl-Oxadiazole Analogs

Studies on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[10] This highlights the potential of the nitrophenyl-oxadiazole scaffold in developing new antimicrobial agents.

Bacterial StrainActivity of Derivatives
Bacillus subtilisSeveral S-substituted derivatives showed activity.
Staphylococcus aureusMany of the synthesized compounds exhibited significant activity.
Shigella sonneiScreened for activity.
Escherichia coliMost compounds showed significant activity relative to standard drugs.
Pseudomonas aeruginosaScreened for activity.
Salmonella typhiScreened for activity.

Table 2: Antibacterial Screening of 5-(3-Nitrophenyl)-1,3,4-oxadiazole Derivatives. [10]

Conclusion

This compound is a well-defined chemical entity for which a wealth of specific biological and pharmacological data is not yet available in the public domain. However, the broader families of oxazole, oxadiazole, and triazole derivatives bearing a nitrophenyl substituent have shown significant promise in various therapeutic areas, including as antitrypanosomal and antibacterial agents. The provided synthesis protocol for a closely related amino-oxazole derivative offers a practical starting point for researchers interested in synthesizing and exploring the properties of this class of compounds. Further investigation into the biological activities of this compound is warranted to determine its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide on the Solubility of 4-(4-Nitrophenyl)oxazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(4-nitrophenyl)oxazole, a key consideration for its application in research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics, predicted behavior based on structural analogs, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a heterocyclic compound featuring an oxazole ring substituted with a nitrophenyl group. The presence of the polar nitro group and the aromatic rings influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, formulation development, and biological screening assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide insights into its expected solubility behavior.

PropertyValueSource
Molecular Formula C₉H₆N₂O₃ChemScene
Molecular Weight 190.16 g/mol ChemScene
LogP (Predicted) 2.2498ChemScene
Topological Polar Surface Area (TPSA) 69.17 ŲChemScene

The predicted LogP value of 2.2498 suggests that this compound is moderately lipophilic, indicating a preference for organic solvents over water. The relatively high TPSA further suggests that polar organic solvents may be effective in dissolving the compound.

Qualitative Solubility Profile

The following table provides a qualitative summary of the expected solubility of this compound.

SolventPredicted SolubilityRationale
Water Low to InsolubleThe hydrophobic nature of the phenyl and oxazole rings outweighs the polarity of the nitro group.
Methanol SolublePolar protic solvent capable of hydrogen bonding and dipole-dipole interactions.
Ethanol SolubleSimilar to methanol, its polarity and ability to form hydrogen bonds facilitate dissolution.
Acetone SolubleA polar aprotic solvent with a significant dipole moment, effective at solvating polar solutes.
Dimethyl Sulfoxide (DMSO) Highly SolubleA highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.
Dichloromethane (DCM) Moderately SolubleA less polar solvent, but can still dissolve moderately polar compounds.
Hexane Low to InsolubleA nonpolar solvent, unlikely to effectively dissolve the polar this compound.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted approach.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, DMSO, etc.

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet any remaining solid particles.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a 4-(nitrophenyl)-substituted oxazole derivative, which provides context for the compound's origin in a research setting.

G start_end start_end process process input_output input_output decision decision start Start: Starting Materials reactants 2-Bromo-1-(4-nitrophenyl)ethan-1-one + Amide/Urea start->reactants reaction Cyclocondensation Reaction reactants->reaction purification Purification reaction->purification solvent Select Solvent (e.g., DMF, Acetonitrile) solvent->reaction crystallization Crystallization / Chromatography purification->crystallization product This compound Derivative crystallization->product analysis Characterization product->analysis spectra NMR, MS, etc. analysis->spectra end End: Pure Product spectra->end

The Advent of Nitrophenyl-Substituted Oxazoles: A Technical Deep Dive into Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in a vast array of biologically active compounds. Among the myriad of substituted oxazoles, the nitrophenyl-substituted variants have garnered significant attention due to their diverse pharmacological activities, ranging from antimicrobial to anticancer properties. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, modern synthetic methodologies, and biological implications of nitrophenyl-substituted oxazoles, tailored for researchers and professionals in the field of drug discovery and development.

Historical Perspective: The Dawn of Oxazole Synthesis

The journey into the world of oxazoles began in the late 19th and early 20th centuries with the pioneering work of chemists who laid the foundational principles of heterocyclic synthesis. While the exact first synthesis of a nitrophenyl-substituted oxazole is not definitively documented in a single seminal publication, its emergence is intrinsically linked to the development of two cornerstone reactions: the Robinson-Gabriel synthesis and the Van Leusen reaction.

The Robinson-Gabriel synthesis , first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 1900s, provided a robust method for the formation of the oxazole ring through the cyclodehydration of α-acylamino ketones.[1] This reaction opened the door for the synthesis of a wide variety of substituted oxazoles, and it is highly probable that early explorations into the substrate scope of this reaction included nitrophenyl derivatives, given the prevalence of nitroaromatic compounds in synthetic chemistry at the time.

Decades later, the Van Leusen reaction , introduced in 1972, offered an alternative and highly efficient route to 5-substituted oxazoles.[2] This method, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent, provided a powerful tool for the construction of the oxazole core from aldehydes.[2] The reaction's tolerance for a wide range of functional groups, including those with electron-withdrawing substituents like the nitro group, made it a valuable addition to the synthetic chemist's arsenal for preparing nitrophenyl-substituted oxazoles.[2]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of nitrophenyl-substituted oxazoles primarily relies on the strategic application of the Robinson-Gabriel and Van Leusen reactions. The choice of method is often dictated by the desired substitution pattern on the oxazole ring.

Robinson-Gabriel Synthesis of 2-(4-Nitrophenyl)oxazole

This method is particularly well-suited for the synthesis of 2-substituted oxazoles. The general approach involves the acylation of an α-amino ketone with a nitro-substituted benzoyl chloride, followed by acid-catalyzed cyclodehydration.

Experimental Protocol:

Step 1: Synthesis of 2-((4-nitrobenzoyl)amino)acetophenone

  • To a solution of 2-aminoacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or pyridine, add 4-nitrobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the α-acylamino ketone.

Step 2: Cyclodehydration to form 2-(4-Nitrophenyl)oxazole

  • The purified 2-((4-nitrobenzoyl)amino)acetophenone is treated with a dehydrating agent. Concentrated sulfuric acid is traditionally used, but other reagents such as phosphorus pentoxide, polyphosphoric acid, or Burgess reagent can also be employed.[3][4]

  • The reaction mixture is heated to promote cyclization and dehydration.

  • After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography or recrystallization affords the desired 2-(4-nitrophenyl)oxazole.

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Aminoacetophenone 2-Aminoacetophenone alpha-Acylamino_ketone alpha-Acylamino_ketone 2-Aminoacetophenone->alpha-Acylamino_ketone Acylation 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride->alpha-Acylamino_ketone 2-(4-Nitrophenyl)oxazole 2-(4-Nitrophenyl)oxazole alpha-Acylamino_ketone->2-(4-Nitrophenyl)oxazole Cyclodehydration (H2SO4)

Fig. 1: Robinson-Gabriel synthesis of 2-(4-nitrophenyl)oxazole.
Van Leusen Synthesis of 5-(4-Nitrophenyl)oxazole

The Van Leusen reaction provides a direct route to 5-substituted oxazoles from aldehydes. The reaction of 4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base yields the desired product.

Experimental Protocol:

  • To a stirred solution of 4-nitrobenzaldehyde (1 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in a suitable solvent like methanol or a mixture of DME and methanol, add a base such as potassium carbonate (2 equivalents).[2]

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 5-(4-nitrophenyl)oxazole.

Van_Leusen_Synthesis cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Oxazoline_intermediate Oxazoline_intermediate 4-Nitrobenzaldehyde->Oxazoline_intermediate Base (K2CO3) TosMIC Tosylmethyl isocyanide TosMIC->Oxazoline_intermediate 5-(4-Nitrophenyl)oxazole 5-(4-Nitrophenyl)oxazole Oxazoline_intermediate->5-(4-Nitrophenyl)oxazole Elimination of Tosylsulfinic acid

Fig. 2: Van Leusen synthesis of 5-(4-nitrophenyl)oxazole.

Biological Activities and Therapeutic Potential

While extensive research has been conducted on the broader class of oxazole derivatives, specific and detailed investigations into the biological activities of simple nitrophenyl-substituted oxazoles are still emerging. However, the available data, along with studies on structurally related compounds, suggest significant therapeutic potential, particularly in the realm of anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of various oxazole-containing compounds.[5][6] The nitrophenyl moiety, a common pharmacophore in many bioactive molecules, is known to contribute to cytotoxic effects against cancer cells. While specific IC50 values for simple nitrophenyl-substituted oxazoles are not widely reported in comprehensive tables, related structures have shown promising activity. For instance, a series of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives exhibited significant antibacterial activity.[7] The anticancer potential of oxazole derivatives is often attributed to their ability to interact with various cellular targets, including enzymes and signaling pathways involved in cell proliferation and survival.[8]

Table 1: Cytotoxicity of Structurally Related Azole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Methyl-4-nitroimidazole derivative (4c)HepG2<50[5]
4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivativeAromatase Inhibition9.02 (nM)[9]
4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative (16)T. cruzi trypomastigotes6[10]

*Note: Data for nitrophenyl-substituted oxazoles is limited; this table presents data for structurally similar compounds to indicate potential activity.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for nitrophenyl-substituted oxazoles are still under investigation. However, based on the broader class of oxazole and nitroaromatic compounds, several potential pathways can be hypothesized.

  • Enzyme Inhibition: Oxazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival, such as kinases and topoisomerases.[1] The nitro group can enhance the electrophilicity of the molecule, potentially facilitating covalent interactions with target proteins.

  • Induction of Oxidative Stress: Nitroaromatic compounds can undergo metabolic reduction to form reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

  • DNA Interaction: The planar aromatic structure of the oxazole ring, coupled with the electron-withdrawing nature of the nitro group, may allow for intercalation into DNA, disrupting replication and transcription processes.

Putative_Anticancer_Mechanism cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome Nitrophenyl-substituted_Oxazole Nitrophenyl-substituted_Oxazole Enzymes Enzymes Nitrophenyl-substituted_Oxazole->Enzymes DNA DNA Nitrophenyl-substituted_Oxazole->DNA Mitochondria Mitochondria Nitrophenyl-substituted_Oxazole->Mitochondria Enzyme_Inhibition Enzyme_Inhibition Enzymes->Enzyme_Inhibition DNA_Damage DNA_Damage DNA->DNA_Damage ROS_Production ROS_Production Mitochondria->ROS_Production Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis DNA_Damage->Apoptosis ROS_Production->Apoptosis

Fig. 3: Putative anticancer mechanism of nitrophenyl-substituted oxazoles.

Conclusion and Future Directions

The discovery and development of nitrophenyl-substituted oxazoles are a testament to the enduring power of fundamental synthetic reactions in medicinal chemistry. The Robinson-Gabriel and Van Leusen syntheses continue to be invaluable tools for accessing this important class of compounds. While the full therapeutic potential of simple nitrophenyl-substituted oxazoles is still being elucidated, the existing body of research on related structures strongly suggests a promising future in the development of novel anticancer and antimicrobial agents.

Future research should focus on a more systematic evaluation of the biological activities of a diverse library of nitrophenyl-substituted oxazoles. This includes comprehensive screening against a panel of cancer cell lines to generate robust quantitative data, as well as detailed mechanistic studies to identify specific cellular targets and signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this fascinating and versatile class of heterocyclic compounds.

References

The Multifaceted Therapeutic Potential of Oxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural features and ability to engage in diverse non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents.[1] Oxazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new treatments for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the significant biological activities of oxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and representative synthetic methods are provided to facilitate further research and development in this dynamic field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Oxazole derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those with multi-drug resistance.[4] Their mechanisms of action are multifaceted, often involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[4]

Mechanism of Action: Dual-pronged Attack on Cancer Cells

Two of the most well-documented anticancer mechanisms of oxazole derivatives involve the inhibition of the STAT3 signaling pathway and the disruption of microtubule polymerization.

Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[5] Certain oxazole-based compounds have been identified as potent STAT3 inhibitors.[5] These molecules can disrupt the dimerization of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis.[5] This leads to the suppression of tumor growth and the induction of apoptosis.[5]

STAT3_Inhibition_by_Oxazoles Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Oxazole Oxazole Derivative Oxazole->STAT3_dimer Tubulin_Inhibition_by_Oxazoles Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycle Cell Cycle Progression (Mitosis) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Oxazole Oxazole Derivative Oxazole->Tubulin Binds to Colchicine Site MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add oxazole derivatives at various concentrations Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Agar_Well_Diffusion_Workflow Agar_Plate 1. Prepare a Mueller-Hinton agar plate Inoculation 2. Inoculate the plate with the test microorganism Agar_Plate->Inoculation Well_Creation 3. Create wells in the agar Inoculation->Well_Creation Compound_Loading 4. Load oxazole derivatives into the wells Well_Creation->Compound_Loading Incubation 5. Incubate the plate Compound_Loading->Incubation Zone_Measurement 6. Measure the zone of inhibition Incubation->Zone_Measurement Antiviral_Mechanism_Workflow Viral_Entry 1. Viral Entry Uncoating 2. Uncoating Viral_Entry->Uncoating Replication 3. Viral Genome Replication Uncoating->Replication Protease_Activity 4. Polyprotein Processing (Viral Protease) Uncoating->Protease_Activity Assembly 5. Viral Assembly Replication->Assembly Protease_Activity->Assembly Release 6. Viral Release Assembly->Release Oxazole_Polymerase Oxazole Polymerase Inhibitor Oxazole_Polymerase->Replication Inhibits Oxazole_Protease Oxazole Protease Inhibitor Oxazole_Protease->Protease_Activity Inhibits

References

The Robinson-Gabriel Synthesis: A Technical Guide to Oxazole Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The Robinson-Gabriel synthesis, a classic and enduring method for the construction of this vital ring system, offers a direct route to substituted oxazoles from readily available starting materials. This technical guide provides an in-depth exploration of the Robinson-Gabriel synthesis, encompassing its core mechanism, modern variations, detailed experimental protocols, and a summary of relevant quantitative data to inform reaction optimization.

Core Principles: Mechanism of the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is fundamentally a cyclodehydration reaction of an α-acylamino ketone.[1][2][3] The reaction is typically promoted by a strong acid, which acts as a catalyst. The accepted mechanism proceeds through the following key steps:

  • Protonation of the Ketone: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone moiety by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[4]

  • Intramolecular Cyclization: The nucleophilic oxygen of the amide carbonyl then attacks the activated ketone carbonyl, leading to the formation of a five-membered cyclichemiaminal intermediate.[4]

  • Dehydration: Under the acidic conditions, the hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation results in the formation of the aromatic oxazole ring.[4]

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Data Presentation: Cyclodehydrating Agents and Reaction Conditions

A variety of dehydrating agents can be employed in the Robinson-Gabriel synthesis, each with its own advantages and disadvantages. The choice of reagent can significantly impact the reaction yield and substrate scope.[5]

Cyclodehydrating AgentTypical Solvent(s)Typical TemperatureAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Acetic Anhydride, Neat90-160°CReadily available, inexpensive.Harsh conditions, potential for charring and side reactions.[1][6]
Phosphorus Pentoxide (P₂O₅) Toluene, XyleneRefluxPowerful dehydrating agent.Heterogeneous, can be difficult to work with.[2]
Phosphoryl Chloride (POCl₃) DMF, Pyridine90-110°CEffective for many substrates.Can lead to chlorinated byproducts, difficult workup.[1]
Polyphosphoric Acid (PPA) Neat100-160°COften gives higher yields than H₂SO₄.High viscosity, difficult to stir, challenging workup.[1]
Trifluoroacetic Anhydride (TFAA) THF, DioxaneRoom Temp to RefluxMild conditions, suitable for solid-phase synthesis.[1]Expensive, can be too reactive for some substrates.
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureVery mild, high functional group tolerance.[1]Two-step process, expensive reagents.
Burgess Reagent THF, Benzene50-80°C (often under microwave)Mild, neutral conditions, clean conversions.Expensive, moisture-sensitive.[1]

Substrate Scope and Yields in a Tandem Ugi/Robinson-Gabriel Synthesis

A modern and efficient approach to synthesizing 2,4,5-trisubstituted oxazoles involves a tandem Ugi multicomponent reaction followed by a Robinson-Gabriel cyclization.[7] This one-pot strategy allows for the rapid generation of molecular diversity.

R¹ (in Carboxylic Acid)R² (in Isonitrile)ProductUgi Yield (%)Deprotection/Cyclization Yield (%)
4-Trifluoromethylphenyln-Butyl9 5772
4-TrifluoromethylphenylCyclopentyl10 6275
4-TrifluoromethylphenylCyclohexyl11 6578
4-Trifluoromethylphenyln-Pentyl12 5570
4-TrifluoromethylphenylBenzyl13 6880
4-Methoxyphenyln-Butyl14 6073
4-MethoxyphenylCyclopentyl15 6476
4-MethoxyphenylCyclohexyl16 6779
4-Methoxyphenyln-Pentyl17 5871
4-MethoxyphenylBenzyl18 7082
3,4-Dimethoxyphenyln-Butyl19 5974
3,4-DimethoxyphenylBenzyl20 7285
Phenylacetyln-Butyl21 5668

Data adapted from a study on Ugi/Robinson-Gabriel reactions.[7]

Experimental Protocols

The following are detailed methodologies for key variations of the Robinson-Gabriel synthesis.

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[1]

Preparation:

  • To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

Reaction:

  • After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

Workup:

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

Purification:

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mild Synthesis via Dess-Martin Oxidation and Cyclodehydration

This two-step, one-pot procedure is suitable for substrates with sensitive functional groups.[1]

Preparation:

  • Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

Reaction:

  • Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.

  • Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

  • Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

Workup & Purification:

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to yield the desired oxazole.

Protocol 3: One-Pot Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles

This protocol outlines a modern, efficient synthesis of highly substituted oxazoles.[7][8]

Ugi Reaction:

  • To a solution of 2,4-dimethoxybenzylamine (1.0 equiv) in methanol, add the corresponding carboxylic acid (1.0 equiv), arylglyoxal (1.0 equiv), and isonitrile (1.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude Ugi product.

Robinson-Gabriel Cyclization:

  • Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.[7]

  • Carefully quench the reaction with ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.

Experimental_Workflow cluster_classic Protocol 1: Classic Synthesis cluster_mild Protocol 2: Mild Synthesis cluster_onepot Protocol 3: Ugi/Robinson-Gabriel p1_start 2-Acylamino-ketone in Acetic Anhydride p1_reagent Add H₂SO₄ at 0°C p1_start->p1_reagent p1_reaction Heat to 90-100°C p1_reagent->p1_reaction p1_workup Quench with ice, Neutralize, Extract p1_reaction->p1_workup p1_purify Column Chromatography or Recrystallization p1_workup->p1_purify p1_product 2,5-Disubstituted Oxazole p1_purify->p1_product p2_start β-Hydroxy Amide in CH₂Cl₂ p2_oxidation Add Dess-Martin Periodinane p2_start->p2_oxidation p2_cyclization Add PPh₃/I₂ and Et₃N p2_oxidation->p2_cyclization p2_workup Quench with Na₂S₂O₃, Extract p2_cyclization->p2_workup p2_purify Silica Gel Chromatography p2_workup->p2_purify p2_product Substituted Oxazole p2_purify->p2_product p3_start Amine, Carboxylic Acid, Arylglyoxal, Isonitrile in MeOH p3_ugi Stir at RT for 24-48h p3_start->p3_ugi p3_cyclization Treat with H₂SO₄ at 60°C p3_ugi->p3_cyclization p3_workup Quench, Neutralize, Extract p3_cyclization->p3_workup p3_purify Silica Gel Chromatography p3_workup->p3_purify p3_product 2,4,5-Trisubstituted Oxazole p3_purify->p3_product

Caption: Experimental workflows for Robinson-Gabriel synthesis variations.

Conclusion

The Robinson-Gabriel synthesis remains a highly relevant and versatile tool for the construction of oxazoles. While the classic conditions can be harsh, modern modifications have expanded the substrate scope and improved functional group tolerance. For researchers in drug discovery and development, a thorough understanding of the various protocols and the factors influencing reaction outcomes is crucial for the efficient synthesis of novel oxazole-containing compounds. This guide provides a foundational understanding and practical protocols to aid in the successful application of this important named reaction.

References

Theoretical Insights into the Electronic Landscape of 4-(4-Nitrophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The electronic properties of these heterocyclic compounds are fundamental to their reactivity, stability, and interactions with biological targets. This technical guide provides an in-depth exploration of the theoretical studies on the electronic properties of a specific derivative, 4-(4-Nitrophenyl)oxazole. By employing quantum mechanical calculations, primarily Density Functional Theory (DFT), we can elucidate the electronic structure, frontier molecular orbitals, and reactivity of this compound, offering valuable insights for drug design and development.

Core Concepts in Theoretical Analysis

Theoretical studies of organic molecules like this compound heavily rely on computational methods to predict their electronic behavior. Key concepts in this analysis include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy level relates to its electron-donating ability, while the LUMO energy level indicates its electron-accepting propensity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and reaction sites.

  • Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability.

Computational Methodologies

The theoretical investigation of this compound's electronic properties typically involves a systematic computational workflow.

Experimental Protocol: Density Functional Theory (DFT) Calculation
  • Molecular Structure Creation: The two-dimensional structure of this compound is drawn using a molecular editor and converted into a three-dimensional model.

  • Geometry Optimization: The initial 3D structure undergoes geometry optimization to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p).[1] This level of theory provides a reliable balance between accuracy and computational expense for organic molecules.[1]

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[1]

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine the key electronic properties. These include the energies of the HOMO and LUMO, the molecular electrostatic potential, and Mulliken population analysis for charge distribution.[1]

  • Data Analysis: The output files from the computational software (e.g., Gaussian) are analyzed to extract the quantitative data and to visualize the molecular orbitals and the MEP map.[1]

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Calculations cluster_analysis Analysis mol_draw 2D Structure Drawing mol_3d Initial 3D Model mol_draw->mol_3d geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_3d->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc data_extract Data Extraction (HOMO, LUMO, etc.) prop_calc->data_extract visualization Visualization (MEP, Orbitals) data_extract->visualization

Caption: A generalized workflow for the DFT analysis of this compound.

Electronic Properties of this compound

While specific experimental or theoretical studies solely focused on this compound are not extensively documented in publicly available literature, we can infer its electronic properties based on studies of structurally similar oxazole and nitrophenyl derivatives.

Frontier Molecular Orbitals and Reactivity Descriptors

The electronic properties of this compound are significantly influenced by the electron-withdrawing nitro group (-NO2) and the π-conjugated system of the phenyl and oxazole rings.

PropertyPredicted Value (eV)Significance
HOMO Energy~ -6.5 to -7.5The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. A lower value suggests a lower tendency for electron donation.
LUMO Energy~ -2.5 to -3.5The energy of the lowest unoccupied molecular orbital, reflecting the molecule's ability to accept electrons. A lower value indicates a higher propensity for electron acceptance.
HOMO-LUMO Energy Gap (ΔE)~ 3.5 to 4.5The difference between the HOMO and LUMO energies, which is a key indicator of molecular stability and reactivity. A larger gap implies greater stability.

Note: These values are estimations based on DFT calculations for similar aromatic and heterocyclic compounds.

The presence of the nitro group is expected to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO, leading to a reduced HOMO-LUMO gap compared to unsubstituted phenyl-oxazole. This reduction in the energy gap suggests that this compound is likely to be more reactive than its non-nitrated counterpart.

FMO_Energy_Levels cluster_levels Energy Levels LUMO LUMO ~ -2.5 to -3.5 eV HOMO HOMO ~ -6.5 to -7.5 eV LUMO->HOMO   ΔE ~ 3.5 to 4.5 eV Energy_Axis Energy

Caption: Estimated Frontier Molecular Orbital energy levels for this compound.
Molecular Electrostatic Potential (MEP)

The MEP map of this compound would likely reveal the following features:

  • Negative Potential (Red/Yellow): The oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the oxazole ring are expected to be regions of high electron density, making them susceptible to electrophilic attack and favorable for hydrogen bond formation.

  • Positive Potential (Blue): The hydrogen atoms of the phenyl and oxazole rings, as well as the region around the nitro group's nitrogen atom, would exhibit a positive electrostatic potential, indicating these as sites for nucleophilic attack.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful framework for understanding the electronic properties of this compound. The analysis of its frontier molecular orbitals, HOMO-LUMO energy gap, and molecular electrostatic potential offers crucial insights into its stability, reactivity, and potential intermolecular interactions. These computational approaches are invaluable in the rational design of novel oxazole-based therapeutic agents, enabling researchers to predict and modulate the electronic characteristics of molecules to optimize their biological activity and pharmacokinetic profiles. The methodologies and conceptual frameworks presented in this guide serve as a foundation for further computational and experimental investigations into this important class of heterocyclic compounds.

References

The Oxazole Ring: A Technical Guide to its Fundamental Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and drug development.[1] Its derivatives are found in a wide array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[2] A thorough understanding of the fundamental reactions of the oxazole ring is therefore crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core reactions of the oxazole ring, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Electrophilic Aromatic Substitution

Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards electrophilic attack. However, the reaction is possible, particularly with the presence of electron-donating groups on the ring. The substitution typically occurs at the C5 position, which is the most electron-rich carbon atom.[1]

A key example of electrophilic substitution on an activated oxazole ring is the Vilsmeier-Haack formylation. This reaction introduces a formyl group (-CHO) onto the ring, a versatile handle for further synthetic transformations.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic iminium species then attacks the electron-rich C5 position of the oxazole.

General Reaction Scheme:

Quantitative Data for Vilsmeier-Haack Formylation of Oxazoles:

Oxazole SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
2,5-DiphenyloxazolePOCl₃, DMF100385[3]
2-Methyl-5-phenyloxazolePOCl₃, DMF90-100278[3]
Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Diphenyloxazole

Materials:

  • 2,5-Diphenyloxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,5-diphenyloxazole (1.0 eq) in DMF (10 mL) at 0 °C, slowly add phosphorus oxychloride (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 100 °C for 3 hours.

  • Cool the mixture to room temperature and pour it onto a mixture of ice and a saturated solution of sodium acetate.

  • Stir the mixture for 30 minutes, then extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,5-diphenyl-4-formyloxazole.[3]

Logical Relationship Diagram for Vilsmeier-Haack Formylation:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Sigma Complex Intermediate Vilsmeier_reagent->Intermediate Oxazole Electron-rich Oxazole Oxazole->Intermediate attacks Product 5-Formyloxazole Intermediate->Product loses H⁺ Deprotonation_Trapping start Start deprotonation Deprotonation of Oxazole at C2 with Strong Base (e.g., n-BuLi) start->deprotonation lithiooxazole Formation of 2-Lithiooxazole deprotonation->lithiooxazole trapping Addition of Electrophile (e.g., Aldehyde, Alkyl Halide) lithiooxazole->trapping product_formation Formation of C-C Bond at C2 trapping->product_formation workup Aqueous Workup and Purification product_formation->workup final_product 2-Substituted Oxazole workup->final_product

References

Methodological & Application

Application Notes & Protocols for Ultrasound-Assisted Synthesis of 4-(4-Nitrophenyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxazoles are a significant class of heterocyclic compounds that form the foundational structure of numerous pharmaceuticals, natural products, and functional materials. Traditional synthetic routes towards oxazoles often necessitate harsh reaction conditions, extended reaction times, and the use of hazardous reagents. Ultrasound-assisted synthesis has emerged as a potent green chemistry tool, offering substantial benefits such as markedly reduced reaction times, enhanced yields, and milder reaction conditions.[1] The chemical effects of ultrasound, known as sonochemistry, are principally ascribed to acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. This phenomenon generates localized "hot spots" with exceptionally high temperatures and pressures, leading to a significant acceleration of reaction rates.[1][2]

These application notes provide a detailed protocol for the efficient, ultrasound-assisted synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole, a key intermediate for various applications in medicinal chemistry and materials science. The presented method offers a significant improvement over conventional heating methods, providing higher yields in a fraction of the time.[3]

Advantages of the Ultrasound-Assisted Method

The application of ultrasound in the synthesis of oxazole derivatives presents several advantages over traditional methods:

  • Accelerated Reaction Rates: Dramatically shorter reaction times, often reducing processes from hours to minutes.[3][4]

  • Increased Yields: Higher product yields are frequently achieved compared to conventional heating methods.[3][5][6]

  • Milder Conditions: Reactions can often be conducted at lower temperatures, preserving thermally sensitive functional groups.

  • Energy Efficiency: Ultrasound can be more energy-efficient than prolonged heating.

  • Green Chemistry: The use of deep eutectic solvents (DES) as a reaction medium further enhances the eco-friendly nature of the synthesis.

Experimental Protocols

Protocol: Ultrasound-Assisted Synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole

This protocol details the synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole from 2-bromo-1-(4-nitrophenyl)ethan-1-one and urea using a deep eutectic solvent under ultrasound irradiation.[1][3]

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethan-1-one

  • Urea

  • Choline chloride

  • Distilled water

  • Ethanol

  • Ultrasonic bath (frequency: 35 kHz, power: 300 W)

  • 25 mL round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Deep Eutectic Solvent (DES) Preparation:

    • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio.

    • Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.[1]

  • Reactant Preparation:

    • In a 25 mL round-bottom flask, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol, 244 mg) and urea (1.2 mmol, 72 mg).[1]

  • Solvent Addition:

    • Add the prepared choline chloride:urea (1:2) DES (3 mL) to the flask.[1]

  • Sonication:

    • Place the reaction flask in an ultrasonic bath with a frequency of 35 kHz and a power of 300 W.[1]

    • Irradiate the mixture at room temperature for 8-10 minutes.[1][3]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, add distilled water (10 mL) to the reaction mixture.

    • The product will precipitate out of the solution.[1]

    • Collect the solid product by filtration.

  • Purification:

    • Wash the collected solid with cold ethanol.

    • The crude product can be recrystallized from an ethanol/water mixture to yield the pure 2-amino-4-(4-nitrophenyl)-1,3-oxazole.[1]

    • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the quantitative data for the ultrasound-assisted synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole, comparing it with the conventional thermal method.

MethodSolventTemperatureTimeYieldReference
Ultrasound-Assisted Choline chloride:urea (1:2) DESRoom Temperature8 minutes90%[3]
Conventional Thermal Choline chloride:urea (1:2) DESNot Specified3.5 hours69%[3]

Visualization

Experimental Workflow Diagram

experimental_workflow start_end start_end process process reagents reagents conditions conditions output output start Start prep_des Prepare Deep Eutectic Solvent (Choline Chloride:Urea 1:2) start->prep_des mix_reagents Mix Reactants: 2-bromo-1-(4-nitrophenyl)ethan-1-one + Urea + DES prep_des->mix_reagents sonication Ultrasonic Irradiation mix_reagents->sonication 35 kHz, 300 W Room Temp. 8-10 min workup Work-up: Add Water, Precipitation sonication->workup isolation Isolation: Filtration workup->isolation purification Purification: Recrystallization (Ethanol/Water) isolation->purification final_product Pure 2-amino-4-(4-nitrophenyl) -1,3-oxazole purification->final_product end End final_product->end

Caption: Workflow for the ultrasound-assisted synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole.

References

Application Notes and Protocols: 4-(4-Nitrophenyl)oxazole as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a guideline for the potential use of 4-(4-Nitrophenyl)oxazole as a fluorescent probe in cell imaging. At the time of publication, specific experimental data on the photophysical properties and cytotoxicity of this compound for cell imaging applications are not extensively available in the peer-reviewed literature. The quantitative data presented herein are hypothetical and are intended to serve as a template for researchers to populate with their own experimental findings.

Introduction

Oxazole derivatives have emerged as a versatile class of fluorophores for a wide range of applications in cellular imaging.[1] Their utility stems from favorable characteristics such as high fluorescence quantum yields, large Stokes shifts, and the ease with which their chemical structures can be modified to modulate their photophysical properties and subcellular localization.[1][2] The this compound scaffold, with its electron-withdrawing nitro group, presents an interesting candidate for a fluorescent probe, potentially exhibiting sensitivity to the cellular microenvironment. While nitroaromatic compounds can sometimes lead to fluorescence quenching, certain nitro-containing heterocyclic molecules, such as nitrobenzoxadiazole (NBD) derivatives, have been successfully employed as fluorescent probes. This document outlines the potential applications and provides detailed protocols for the use of this compound in cell imaging.

Potential Applications

  • General Cytoplasmic and Membrane Staining: Based on the general properties of oxazole derivatives, this compound may serve as a stain for the cytoplasm and cellular membranes.[3]

  • Environmental Sensing: The fluorescence of probes containing a nitrophenyl group can be sensitive to the polarity and viscosity of their microenvironment, making them potential tools for studying cellular processes that involve changes in these parameters.[3]

  • Hypoxia Sensing (Hypothetical): The nitro group is susceptible to reduction under hypoxic conditions. This could potentially lead to a "turn-on" fluorescence response as the quenching effect of the nitro group is diminished upon its reduction, making it a candidate for a hypoxia probe.

Data Presentation

The following tables provide a template for summarizing the key quantitative data for this compound. Researchers should populate these tables with their own experimentally determined values.

Table 1: Hypothetical Photophysical Properties of this compound

PropertyValue (in Ethanol)
Excitation Maximum (λex)390 nm
Emission Maximum (λem)520 nm
Molar Absorptivity (ε)25,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.15
Stokes Shift130 nm

Table 2: Hypothetical Cytotoxicity Data of this compound in HeLa Cells (24-hour incubation)

Concentration (µM)Cell Viability (%)
198 ± 2
595 ± 3
1091 ± 4
2585 ± 5
5078 ± 6
10065 ± 7

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for oxazole synthesis. One common method involves the reaction of a phenacyl bromide derivative with urea or an amide. For a related compound, 4-(4-nitrophenyl)oxazol-2-amine, synthesis has been achieved by reacting 2-bromo-1-(4-nitrophenyl)ethanone with urea.[4]

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethanone

  • Formamide

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone in formamide.

  • Slowly add concentrated sulfuric acid to the mixture while stirring in an ice bath.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Cell Culture and Staining Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining live cells with this compound. Optimization of probe concentration and incubation time is recommended for different cell types.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live Cell Imaging Solution

  • Glass-bottom dishes or coverslips

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of imaging. Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation: Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in pre-warmed serum-free medium or Live Cell Imaging Solution to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed Live Cell Imaging Solution to remove excess probe.[5]

  • Imaging: Add fresh, pre-warmed Live Cell Imaging Solution to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the hypothetical excitation and emission wavelengths (e.g., excitation filter ~390 nm, emission filter ~520 nm).

Cytotoxicity (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound.

Materials:

  • HeLa cells (or other cell line of interest)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the probe. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental Workflow for Cell Staining and Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging seed_cells Seed Cells on Glass-Bottom Dish culture_cells Culture to 60-70% Confluency seed_cells->culture_cells wash_pbs Wash Cells with PBS culture_cells->wash_pbs prepare_probe Prepare Working Solution of This compound add_probe Incubate Cells with Probe prepare_probe->add_probe wash_pbs->add_probe wash_imaging_solution Wash Cells with Live Cell Imaging Solution add_probe->wash_imaging_solution add_imaging_solution Add Fresh Imaging Solution wash_imaging_solution->add_imaging_solution acquire_images Acquire Images with Fluorescence Microscope add_imaging_solution->acquire_images

Caption: Workflow for staining and imaging live cells.

Hypothetical Signaling Pathway for Hypoxia Detection

G Hypoxia Cellular Hypoxia Nitroreductases Nitroreductase Enzymes Hypoxia->Nitroreductases Upregulation Probe_Active Reduced Probe (Fluorescent) Nitroreductases->Probe_Active Reduction Probe_Inactive This compound (Non-fluorescent) Probe_Inactive->Nitroreductases Substrate Fluorescence Fluorescence Signal Probe_Active->Fluorescence Emission

Caption: Proposed mechanism for hypoxia detection.

References

Application of 4-(4-Nitrophenyl)oxazole in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The versatile chemical scaffold, 4-(4-nitrophenyl)oxazole, serves as a valuable building block in the synthesis of a variety of novel and complex heterocyclic compounds. The electron-withdrawing nature of the nitrophenyl group at the C4 position significantly influences the electronic properties of the oxazole ring, rendering it an active participant in several cycloaddition reactions. This characteristic allows for its use in the construction of highly substituted pyridines and furans, which are key components in many pharmacologically active molecules.

The primary application of this compound and its derivatives lies in its role as a diene in [4+2] Diels-Alder cycloaddition reactions. Depending on the nature of the dienophile employed, this strategy provides a direct route to either six-membered or five-membered heterocyclic core structures.

  • Synthesis of Pyridine Derivatives: When reacted with ethylenic dienophiles, such as N-substituted maleimides, this compound undergoes a Diels-Alder reaction followed by the elimination of a molecule of water to yield highly substituted pyridine derivatives. These pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents.

  • Synthesis of Furan Derivatives: In the presence of acetylenic dienophiles, for instance, dimethyl acetylenedicarboxylate (DMAD), the oxazole acts as a diene to form a bicyclic intermediate. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction, leading to the formation of a substituted furan and p-nitrobenzonitrile. This transformation provides a valuable route to polysubstituted furans, which are structural motifs in numerous natural products and pharmaceuticals.

The reactivity of the initial Diels-Alder adducts can be sensitive to reaction conditions. For example, the presence of water can catalyze the decomposition of the adducts formed with ethylenic dienophiles, directly leading to the aromatized pyridine product.[1] The reactions with acetylenic dienophiles can also yield multiple products depending on the subsequent reaction pathways of the initially formed intermediates.[1]

Experimental Protocols

The following protocols are based on established methodologies for the cycloaddition reactions of 4-(p-nitrophenyl)oxazole derivatives.[1] Researchers should adapt these procedures as necessary for their specific substrates and laboratory conditions.

Protocol 1: Synthesis of Substituted Pyridines via [4+2] Cycloaddition with N-Substituted Maleimides

This protocol describes the synthesis of N-substituted 3-hydroxy-2-(p-nitrophenyl)-4,5-pyridinecarboximides from 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles and N-substituted maleimides. The presence of water in the reaction medium facilitates the elimination of methanol and subsequent aromatization to the pyridine ring system.[1]

Materials:

  • 2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazole

  • N-substituted maleimide (e.g., N-methylmaleimide, N-ethylmaleimide, N-phenylmaleimide)

  • Acetonitrile (containing a trace amount of water)

Procedure:

  • In a round-bottom flask, dissolve the 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazole (1.0 eq) in acetonitrile.

  • Add the N-substituted maleimide (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the initial Diels-Alder adducts will form. The presence of trace water in the acetonitrile will catalyze the elimination of methanol to yield the substituted pyridine.

  • If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-hydroxy-2-(p-nitrophenyl)-4,5-pyridinecarboximide.

Quantitative Data Summary:

DienophileProductYield (%)
N-Methylmaleimide3-Hydroxy-N-methyl-2-(p-nitrophenyl)-4,5-pyridinecarboximideNot specified
N-EthylmaleimideN-Ethyl-3-hydroxy-2-(p-nitrophenyl)-4,5-pyridinecarboximideNot specified
N-Phenylmaleimide3-Hydroxy-2-(p-nitrophenyl)-N-phenyl-4,5-pyridinecarboximideNot specified

Note: Specific yields were not provided in the cited literature for the final pyridine products, but the formation of endo- and exo-adducts was observed.[1]

Protocol 2: Synthesis of Substituted Furans via [4+2] Cycloaddition with Acetylenic Dienophiles

This protocol outlines the reaction of a 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazole with dimethyl acetylenedicarboxylate (DMAD) to produce a substituted furan. The reaction proceeds through a Diels-Alder/retro-Diels-Alder sequence.[1]

Materials:

  • 2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazole

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous solvent (e.g., toluene or xylene)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazole (1.0 eq) in the anhydrous solvent.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • The reaction involves the formation of a Diels-Alder adduct, which then undergoes a retro-Diels-Alder reaction to release p-nitrobenzonitrile and the desired furan derivative.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the furan product from p-nitrobenzonitrile and any other byproducts.

Quantitative Data Summary:

DienophileProducts
Dimethyl acetylenedicarboxylate (DMAD)p-Nitrobenzonitrile, Dimethyl 2-alkyl-5-methoxy-3,4-furandicarboxylate

Note: Specific yields for the furan product were not detailed in the primary literature, as multiple products were formed.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_Heterocycles cluster_pyridine Pyridine Synthesis cluster_furan Furan Synthesis start This compound da_pyridine [4+2] Cycloaddition start->da_pyridine da_furan [4+2] Cycloaddition start->da_furan dienophile_alkene Ethylenic Dienophile (e.g., N-Substituted Maleimide) dienophile_alkene->da_pyridine adduct_pyridine Bicyclic Intermediate da_pyridine->adduct_pyridine elimination Elimination (e.g., H2O) adduct_pyridine->elimination product_pyridine Substituted Pyridine elimination->product_pyridine dienophile_alkyne Acetylenic Dienophile (e.g., DMAD) dienophile_alkyne->da_furan adduct_furan Bicyclic Intermediate da_furan->adduct_furan retro_da Retro-Diels-Alder adduct_furan->retro_da product_furan Substituted Furan retro_da->product_furan byproduct p-Nitrobenzonitrile retro_da->byproduct Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: This compound derivative and Dienophile solvent Add Solvent (e.g., Acetonitrile or Toluene) start->solvent conditions Apply Reaction Conditions (Stirring, Heating if necessary) solvent->conditions monitoring Monitor Progress (TLC) conditions->monitoring solvent_removal Solvent Removal (Reduced Pressure) monitoring->solvent_removal purification Purification (Column Chromatography) solvent_removal->purification product Isolated Heterocycle purification->product

References

Application Notes and Protocols for the Thermal Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Nitrophenyl)oxazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. This document provides a detailed protocol for its synthesis via a thermal method, adapted from established procedures. The described method involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with urea in a deep eutectic solvent (DES). This approach offers a straightforward route to the desired 2-aminooxazole derivative. For comparison, data from an alternative sonochemical method is also presented, highlighting the trade-offs in reaction time, yield, and product crystallinity.

Reaction Scheme

The synthesis proceeds through the condensation of an α-haloketone with urea, a well-established method for forming the 2-aminooxazole ring system.

ReactionScheme reactant1 2-bromo-1-(4-nitrophenyl)ethanone plus + reactant1->plus reactant2 Urea arrow Thermal (65 ± 2 °C, 3.5 h) Deep Eutectic Solvent reactant2->arrow product 4-(4-Nitrophenyl)oxazol-2-amine plus->reactant2 arrow->product

Caption: Reaction scheme for the thermal synthesis of 4-(4-Nitrophenyl)oxazol-2-amine.

Experimental Protocol

This protocol details the thermal synthesis of 4-(4-Nitrophenyl)oxazol-2-amine.

Materials and Reagents:

  • 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)

  • Urea (1.0 eq)

  • Deep Eutectic Solvent (DES) (e.g., Choline chloride:Urea 1:2 molar ratio)

  • Dichloromethane (DCM)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) and urea (1.0 eq) to the deep eutectic solvent (7.0 g).[1]

  • Thermal Reaction: Stir the mixture at a constant temperature of 65 ± 2 °C.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to take approximately 3.5 hours for the near-complete consumption of the starting phenacyl bromide derivative.[1][2]

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Transfer the reaction mass to a separatory funnel and extract the product using dichloromethane (DCM). The deep eutectic solvent is immiscible in DCM and can be recovered for subsequent runs.[1]

  • Isolation of Product: Separate the DCM layer containing the product. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-(4-nitrophenyl)oxazol-2-amine.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

  • Characterization: The structure and purity of the synthesized compound can be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The reported melting point for 4-(4-nitrophenyl)-1,3-oxazol-2-amine is 186 °C.[1]

Data Presentation

The following table summarizes the quantitative data from the thermal synthesis method and provides a comparison with an ultrasound-assisted method.[1][2]

ParameterThermal SynthesisSonochemical Synthesis
Reactant Molar Ratio 1:1 (α-haloketone:urea)1:1 (α-haloketone:urea)
Temperature 65 ± 2 °C35 ± 2 °C
Reaction Time 3.5 hours8 minutes
Yield 69%90%
Product Crystallinity 8.33%21.12%

Experimental Workflow

The following diagram illustrates the key steps in the thermal synthesis and work-up procedure.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification & Analysis arrow arrow A 1. Mix Reactants (2-bromo-1-(4-nitrophenyl)ethanone, Urea, Deep Eutectic Solvent) B 2. Heat and Stir (65 ± 2 °C for 3.5 hours) A->B 1.0 eq : 1.0 eq C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Extract with DCM D->E F 6. Separate Organic Layer E->F G 7. Evaporate Solvent F->G H 8. Obtain Crude Product G->H I 9. Recrystallization (Optional) H->I J 10. Characterization (NMR, MS, m.p.) I->J ReactionMechanism start Urea + α-bromoketone step1 Nucleophilic attack of urea on the carbonyl carbon start->step1 step2 Intramolecular cyclization via nucleophilic substitution of bromide step1->step2 step3 Dehydration step2->step3 product 2-Aminooxazole step3->product

References

4-(4-Nitrophenyl)oxazole: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4-(4-nitrophenyl)oxazole motif has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This heterocyclic structure, characterized by an oxazole ring substituted with a 4-nitrophenyl group, has been incorporated into a range of bioactive molecules demonstrating promising activities against various diseases, including cancer, microbial infections, and parasitic diseases. The electron-withdrawing nature of the nitro group, coupled with the unique electronic and structural features of the oxazole ring, provides a valuable framework for designing compounds with specific biological targets.

Key Applications in Drug Discovery

Derivatives of this compound have shown considerable potential across several therapeutic areas:

  • Anticancer Activity: The this compound scaffold has been utilized in the synthesis of compounds with antiproliferative properties. While specific signaling pathways for direct derivatives are still under extensive investigation, related compounds containing the nitrophenyl moiety have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the NF-κB pathway.

  • Antimicrobial Activity: The structural features of this compound make it a promising candidate for the development of new antimicrobial agents. Derivatives have been synthesized and evaluated against various bacterial and fungal strains, demonstrating the potential of this scaffold to yield compounds with significant antimicrobial efficacy.

  • Antitrypanosomal Activity: While not a direct oxazole derivative, the closely related 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has yielded compounds with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] This highlights the importance of the 4-nitrophenyl group in designing antiparasitic agents and provides a strong rationale for exploring this compound derivatives for similar applications.

Data Presentation: Biological Activity of Related Compounds

The following table summarizes the biological activity of selected compounds that, while not all direct derivatives of this compound, feature the closely related 4-(4-nitrophenyl)triazole or nitrophenyl-oxadiazole structures, illustrating the therapeutic potential of the 4-nitrophenyl pharmacophore.

Compound IDScaffoldBiological ActivityTarget Organism/Cell LineIC50 ValueReference
Compound 16 (analogue) 4-(4-Nitrophenyl)-1H-1,2,3-triazoleAntitrypanosomalTrypanosoma cruzi (intracellular amastigotes in LLC-MK2 cells)0.16 ± 0.02 µM[1]
Compound 19 (analogue) 4-(4-Nitrophenyl)-1H-1,2,3-triazoleAntitrypanosomalTrypanosoma cruzi (intracellular amastigotes in LLC-MK2 cells)0.10 ± 0.04 µM[1]
Benzimidazole derivative (19) 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazoleCytotoxicity-17.5 µM[2]

Experimental Protocols

Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine

A key starting material for the synthesis of more complex derivatives is 4-(4-nitrophenyl)oxazol-2-amine. An efficient synthesis can be achieved via the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with urea.

Materials:

  • 2-bromo-1-(4-nitrophenyl)ethan-1-one

  • Urea

  • Deep Eutectic Solvent (e.g., choline chloride:urea) or a suitable organic solvent (e.g., ethanol)

Protocol (Thermal Method): [3]

  • In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and urea (1.2 equivalents) in a suitable solvent like ethanol.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 4-(4-nitrophenyl)oxazol-2-amine.

Protocol (Ultrasound-Assisted Method): [3]

  • In a suitable vessel, combine 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent), urea (1.2 equivalents), and a deep eutectic solvent.

  • Submerge the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power for a short duration (e.g., 8-10 minutes).

  • Monitor the reaction by TLC.

  • After completion, extract the product using a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

General Protocol for Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives (Illustrative)

This protocol describes a general method for synthesizing 1,3,4-oxadiazole derivatives, which can be adapted for nitrophenyl-containing analogues.[4]

Step 1: Synthesis of Hydrazide

  • To a solution of a methyl ester (e.g., methyl 4-nitrobenzoate) in ethanol, add hydrazine hydrate.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to obtain the corresponding hydrazide as a solid precipitate.

  • Filter and dry the product.

Step 2: Synthesis of N'-acylhydrazide

  • React the hydrazide from Step 1 with an appropriate acyl chloride in a suitable solvent (e.g., pyridine or dichloromethane with a base) at 0°C to room temperature.

  • Work up the reaction to isolate the N,N'-diacylhydrazine.

Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

  • Treat the N,N'-diacylhydrazine with a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).[4]

  • Heat the reaction mixture to effect cyclization.

  • After completion, carefully quench the reaction with ice-water and neutralize with a base.

  • Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Visualizations

Logical Workflow for the Synthesis of Bioactive Oxazole Derivatives

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation 2-bromo-1-(4-nitrophenyl)ethan-1-one 2-bromo-1-(4-nitrophenyl)ethan-1-one Reaction Reaction 2-bromo-1-(4-nitrophenyl)ethan-1-one->Reaction Urea Urea Urea->Reaction 4-(4-nitrophenyl)oxazol-2-amine 4-(4-nitrophenyl)oxazol-2-amine Reaction->4-(4-nitrophenyl)oxazol-2-amine Functionalization Functionalization 4-(4-nitrophenyl)oxazol-2-amine->Functionalization Bioactive Derivatives Bioactive Derivatives Functionalization->Bioactive Derivatives Screening Screening Bioactive Derivatives->Screening Lead Compound Lead Compound Screening->Lead Compound

Caption: Synthetic workflow for developing bioactive oxazole derivatives.

Potential Signaling Pathway Inhibition by Nitrophenyl-Containing Heterocycles

G Nitrophenyl_Oxazole_Derivative Nitrophenyl_Oxazole_Derivative NF_kappaB_Pathway NF_kappaB_Pathway Nitrophenyl_Oxazole_Derivative->NF_kappaB_Pathway Inhibits Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kappaB_Pathway->Pro_inflammatory_Cytokines Cell_Proliferation Cell_Proliferation NF_kappaB_Pathway->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition NF_kappaB_Pathway->Apoptosis_Inhibition Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth

Caption: Inhibition of the NF-κB signaling pathway.

References

Quantitative Analysis of 4-(4-Nitrophenyl)oxazole: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the precise quantification of 4-(4-Nitrophenyl)oxazole, a molecule of interest in pharmaceutical and chemical research. The following sections detail established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Electrochemical Analysis, and Mass Spectrometry (MS), offering insights into their principles, protocols, and comparative advantages. This guide is intended to assist researchers in selecting and implementing the most suitable analytical strategy for their specific research needs, ensuring data accuracy and reliability in drug development and quality control processes.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for the quantification of this compound is contingent on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. A summary of key quantitative data for applicable techniques is presented below to facilitate a comparative assessment.

Analytical TechniquePrincipleTypical Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
HPLC-UV Separation via liquid chromatography and detection by UV-Vis absorbance.1 - 100 µg/mL~0.1 - 0.5 µg/mL~0.3 - 1.5 µg/mLRobust, widely available, good precision and accuracy.
Electrochemical Detection Measurement of the current response from the oxidation or reduction of the analyte at an electrode surface.0.1 - 100 µM~0.01 - 0.1 µM~0.03 - 0.3 µMHigh sensitivity, low cost, suitable for specific matrices.
LC-MS/MS Separation by liquid chromatography followed by highly selective detection based on mass-to-charge ratio.0.1 - 1000 ng/mL~0.01 - 0.1 ng/mL~0.03 - 0.3 ng/mLVery high sensitivity and selectivity, suitable for complex matrices.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.1 - 50 µg/mL~0.5 µg/mL~1.5 µg/mLSimple, rapid, and cost-effective for pure samples.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted and validated for the specific quantification of this compound.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely used approach for the separation and quantification of this compound.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for improving peak shape).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape and resolution, 0.1% formic acid can be added to the aqueous component. The optimal ratio should be determined experimentally.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution (typically in the range of 254-320 nm).

  • Run Time: Approximately 10-15 minutes, ensuring elution of the analyte and any interfering peaks.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Electrochemical Detection

This protocol describes a highly sensitive method for quantifying this compound based on its electrochemical properties. The nitro group is electrochemically active and can be readily reduced.

1. Instrumentation and Materials

  • Potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).

  • Glassy carbon electrode (GCE) as the working electrode.

  • Ag/AgCl electrode as the reference electrode.

  • Platinum wire as the counter electrode.

  • Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.0).

  • This compound reference standard.

  • Nitrogen gas for deoxygenation.

  • Volumetric flasks and pipettes.

2. Electrode Preparation

  • Polish the GCE with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in water and then ethanol.

  • The GCE can be modified with nanomaterials (e.g., graphene, nanoparticles) to enhance sensitivity and selectivity, as described in various literature for 4-nitrophenol detection.[1][2][3][4][5]

3. Preparation of Solutions

  • Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (pH 7.0).

  • Standard Stock Solution (1 mM): Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute with the supporting electrolyte.

  • Calibration Standards: Prepare a series of calibration standards in the supporting electrolyte.

4. Electrochemical Measurement

  • Place a known volume of the supporting electrolyte in the electrochemical cell.

  • Deoxygenate the solution by purging with nitrogen gas for at least 10 minutes.

  • Record the background voltammogram using a technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

  • Add a known concentration of the this compound standard to the cell and record the voltammogram. The reduction of the nitro group will produce a characteristic peak.

  • Optimize the instrumental parameters (e.g., pulse amplitude, scan rate) for maximum signal.

5. Data Analysis

  • Construct a calibration curve by plotting the peak current against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by measuring its peak current and using the calibration curve.

Visualizing the Analytical Workflow

A generalized workflow for the quantification of this compound is depicted below. This process highlights the key stages from sample preparation to final data analysis.

analytical_workflow cluster_prep Preparation cluster_analysis Analysis sample Sample Collection and Preparation hplc HPLC-UV Analysis sample->hplc Inject/Analyze electrochem Electrochemical Analysis sample->electrochem Inject/Analyze lcms LC-MS/MS Analysis sample->lcms Inject/Analyze standards Preparation of Calibration Standards standards->hplc Inject/Analyze standards->electrochem Inject/Analyze standards->lcms Inject/Analyze data_acq Data Acquisition hplc->data_acq electrochem->data_acq lcms->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc calibration Calibration Curve Construction data_proc->calibration Standard Data quantification Quantification of Analyte data_proc->quantification Sample Data calibration->quantification report Reporting Results quantification->report

Caption: General workflow for the quantification of this compound.

Logical Relationship of Analytical Method Selection

The choice of an analytical technique is guided by the specific requirements of the study. The following diagram illustrates the decision-making process based on key analytical parameters.

method_selection start Start: Need to Quantify This compound sensitivity Required Sensitivity? start->sensitivity matrix Complex Matrix? sensitivity->matrix High cost Cost/Availability a Major Constraint? sensitivity->cost Moderate/Low hplc HPLC-UV matrix->hplc No lcms LC-MS/MS matrix->lcms Yes electrochem Electrochemical Method cost->electrochem No uvvis Direct UV-Vis cost->uvvis Yes

Caption: Decision tree for selecting an analytical method.

References

The van Leusen Oxazole Synthesis: A Detailed Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of the oxazole ring, a privileged scaffold in medicinal chemistry and materials science, has been a subject of intense research.[1] Among the various methodologies, the van Leusen oxazole synthesis stands out for its efficiency and versatility in constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This powerful reaction, first reported in 1972, leverages the unique reactivity of TosMIC to create the oxazole heterocycle in a straightforward manner.[1] This guide provides an in-depth exploration of the van Leusen oxazole synthesis, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting, designed for researchers and professionals in drug development and organic synthesis.

I. The Cornerstone Reagent: Understanding TosMIC

The success of the van Leusen oxazole synthesis is intrinsically linked to the multifaceted reactivity of p-toluenesulfonylmethyl isocyanide (TosMIC). This odorless, crystalline solid is a powerhouse of functionality, containing:

  • An acidic α-carbon: The protons on the carbon adjacent to the sulfonyl and isocyanide groups are readily abstracted by a base, forming a nucleophilic carbanion.

  • An isocyanide group: This functional group is crucial for the cyclization step.

  • A tosyl group: This serves as an excellent leaving group in the final elimination step, driving the formation of the aromatic oxazole ring.[2]

II. Reaction Mechanism: A Step-by-Step Elucidation

The van Leusen oxazole synthesis proceeds through a well-defined, multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.

  • Deprotonation: The reaction is initiated by the deprotonation of TosMIC at the α-carbon by a base, typically potassium carbonate, to form a resonance-stabilized carbanion. The choice of base is crucial; for most applications, a mild base like K₂CO₃ is sufficient, especially when working with base-sensitive aldehydes.

  • Nucleophilic Addition: The TosMIC carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms an intermediate alkoxide.

  • Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide then undergoes an intramolecular cyclization by attacking the carbon of the isocyanide group. This ring-closing step forms a five-membered oxazoline intermediate.[2]

  • Tautomerization and Elimination: The oxazoline intermediate tautomerizes, and a subsequent base-promoted elimination of the tosyl group (as p-toluenesulfinic acid) leads to the formation of the aromatic 5-substituted oxazole product.[2] This final, irreversible step provides the thermodynamic driving force for the reaction.

Diagram of the van Leusen Oxazole Synthesis Mechanism:

van_Leusen_Mechanism TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Aldehyde Aldehyde (R-CHO) Alkoxide Intermediate Alkoxide Aldehyde->Alkoxide Base Base (e.g., K₂CO₃) Base->TosMIC Deprotonation Carbanion->Aldehyde Nucleophilic Addition Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination Byproduct p-Toluenesulfinic Acid Oxazoline->Byproduct Troubleshooting Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (TosMIC, Solvent, Base) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Temperature) Start->Check_Conditions Check_Aldehyde Assess Aldehyde Purity Start->Check_Aldehyde Purification_Issue Optimize Purification Start->Purification_Issue Use_Fresh_TosMIC Use fresh, dry TosMIC Check_Reagents->Use_Fresh_TosMIC Use_Anhydrous_Solvent Use anhydrous solvent Check_Reagents->Use_Anhydrous_Solvent Use_Fresh_Base Use fresh, active base Check_Reagents->Use_Fresh_Base Ensure_Dry Ensure strictly anhydrous setup Check_Conditions->Ensure_Dry Optimize_Temp Optimize temperature Check_Conditions->Optimize_Temp Purify_Aldehyde Purify aldehyde (distillation/chromatography) Check_Aldehyde->Purify_Aldehyde Wash_Step Add aqueous bisulfite wash Purification_Issue->Wash_Step

References

Application Notes and Protocols: Investigating 4-(4-Nitrophenyl)oxazole Derivatives as Potential Antitrypanosomal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The current therapeutic options, benznidazole (BZN) and nifurtimox, are limited by their efficacy, particularly in the chronic phase of the disease, and are associated with considerable side effects. This necessitates the discovery and development of novel, safer, and more effective antitrypanosomal agents.

This document provides a framework for the investigation of 4-(4-nitrophenyl)oxazole derivatives as a potential new class of antitrypanosomal agents. While direct research on this specific oxazole scaffold is limited in the available literature, extensive studies on the bioisosteric 4-(4-nitrophenyl)-1H-1,2,3-triazole analogues provide a strong rationale and a valuable starting point for research in this area. This application note will, therefore, leverage the data and protocols from studies on these triazole derivatives to guide the synthesis, in vitro evaluation, and mechanistic studies of their oxazole counterparts. The underlying hypothesis is that the 4-(4-nitrophenyl) pharmacophore is crucial for activity, and the oxazole ring represents a viable alternative to the triazole core, potentially offering modulated physicochemical and pharmacokinetic properties.

Data Presentation: Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives

The following tables summarize the in vitro activity of a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives against Trypanosoma cruzi, which can serve as a benchmark for the evaluation of novel this compound analogues.

Table 1: In Vitro Activity against T. cruzi Trypomastigotes and Cytotoxicity

Compound IDModification from Hit 1IC50 (µM) vs. T. cruzi TrypomastigotesCC50 (µM) vs. Mammalian CellsSelectivity Index (SI = CC50/IC50)
BZN -34-14.4 - 32.8
Hit 1 N-benzylacetamide moiety7>800114
Cmpd 16 Peracetylated galactopyranosyl moiety6 ± 1>2500>416
Cmpd 22 -4.175.06 (MRC-5 cells)1.2

Table 2: In Vitro Activity against Intracellular T. cruzi Amastigotes

Compound IDIC50 (µM) vs. Amastigotes in LLC-MK2 cellsIC50 (µM) vs. Amastigotes in C2C12 cells
BZN 1.4 ± 0.16 ± 1
Cmpd 16 0.16 ± 0.020.13 ± 0.01
Cmpd 19 0.10 ± 0.040.11 ± 0.02

Experimental Protocols

The following protocols are adapted from methodologies used for the evaluation of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives and are directly applicable to the study of their oxazole analogues.

Protocol 1: General Synthesis of this compound Derivatives

A potential synthetic route to the target compounds could involve a Hantzsch-type synthesis or a Robinson-Gabriel synthesis, followed by derivatization.

Workflow for Synthesis and Initial Screening

cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start Starting Materials (e.g., 4-nitro-phenacyl bromide, amides) reaction Cyclization Reaction (e.g., Robinson-Gabriel synthesis) start->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization trypomastigote_assay Trypomastigote Viability Assay characterization->trypomastigote_assay cytotoxicity_assay Mammalian Cell Cytotoxicity Assay characterization->cytotoxicity_assay amastigote_assay Intracellular Amastigote Assay trypomastigote_assay->amastigote_assay Active Compounds ic50_calc Calculate IC50 and CC50 trypomastigote_assay->ic50_calc cytotoxicity_assay->ic50_calc si_calc Determine Selectivity Index ic50_calc->si_calc sar_analysis Structure-Activity Relationship (SAR) si_calc->sar_analysis

Caption: Workflow for the synthesis and initial in vitro screening of this compound derivatives.

Protocol 2: In Vitro Assay against T. cruzi Trypomastigotes
  • Parasite Culture: Culture Trypanosoma cruzi (e.g., Tulahuen strain expressing β-galactosidase) in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the assay medium.

  • Assay:

    • Plate 1 x 10^6 trypomastigotes/mL in a 96-well plate.

    • Add the test compounds at various concentrations. Include benznidazole as a positive control and DMSO as a negative control.

    • Incubate the plates at 28°C for 24 hours.

  • Viability Assessment: Add a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside) and incubate for 4-6 hours. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of parasite viability for each concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 3: Cytotoxicity Assay against Mammalian Cells
  • Cell Culture: Culture a mammalian cell line (e.g., LLC-MK2 or C2C12) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Assay:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Add the test compounds at various concentrations.

    • Incubate for 24-48 hours.

  • Viability Assessment: Use a standard viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Calculate the percentage of cell viability and determine the CC50 value.

Protocol 4: In Vitro Assay against Intracellular T. cruzi Amastigotes
  • Infection: Seed mammalian host cells (e.g., LLC-MK2) in a 96-well plate and infect them with trypomastigotes at a parasite-to-cell ratio of 10:1.

  • Treatment: After 24 hours of infection, remove the non-internalized parasites by washing and add fresh medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours.

  • Assessment: Fix and stain the cells (e.g., with Giemsa stain) and count the number of amastigotes per cell under a microscope. Alternatively, for parasite lines expressing a reporter gene, quantify the reporter signal.

  • Data Analysis: Determine the percentage of infection and the number of amastigotes per cell to calculate the IC50 value.

Potential Mechanism of Action and Signaling Pathways

The nitro group in the 4-(4-nitrophenyl) scaffold is a key feature, suggesting a potential mechanism of action involving bioreduction by parasitic nitroreductases (NTRs). This process can lead to the generation of reactive nitrogen species, inducing oxidative stress and damaging parasite macromolecules.

Proposed Mechanism of Action

cluster_parasite Trypanosoma cruzi drug This compound Derivative ntr Nitroreductase (NTR) drug->ntr Substrate reactive_species Reactive Nitrogen Species ntr->reactive_species Bioreduction damage Macromolecular Damage (DNA, proteins, lipids) reactive_species->damage death Parasite Death damage->death

Application Notes and Protocols for Employing 4-(4-Nitrophenyl)oxazole in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-(4-Nitrophenyl)oxazole as a diene in inverse-electron-demand Diels-Alder reactions. The presence of the electron-withdrawing 4-nitrophenyl group at the C4 position of the oxazole ring renders it an electron-deficient diene, suitable for cycloaddition reactions with electron-rich dienophiles. This reactivity profile opens avenues for the synthesis of highly substituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This document outlines a representative synthesis of this compound and a general protocol for its application in Diels-Alder reactions, supported by tabulated data from analogous systems and illustrative diagrams.

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction for the synthesis of six-membered rings.[1] While typically involving an electron-rich diene and an electron-deficient dienophile (normal-electron-demand), the inverse-electron-demand Diels-Alder (IEDDA) reaction, which employs an electron-deficient diene and an electron-rich dienophile, has gained significant traction for the synthesis of complex heterocyclic systems.[2][3]

Oxazoles can function as dienes in Diels-Alder reactions, leading to the formation of pyridines after a subsequent retro-Diels-Alder elimination of water or other small molecules from the initial cycloadduct.[4][5] The diene character of the oxazole ring is enhanced by the presence of electron-withdrawing substituents, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile.[6][7][8] The 4-nitrophenyl group is a potent electron-withdrawing group, thus making this compound a prime candidate for IEDDA reactions.

These reactions are of significant interest to drug development professionals as they provide a modular and efficient route to novel pyridine-based compounds with potential therapeutic applications.

Synthesis of this compound

While a direct, optimized synthesis for this compound is not extensively reported, a plausible and representative protocol can be adapted from the synthesis of similar 4-aryl-oxazoles. A common and effective method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. An alternative approach, adapted from the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine, involves the reaction of a phenacyl bromide derivative with a suitable nitrogen-containing reagent.[9]

Representative Synthetic Protocol (adapted from Robinson-Gabriel Synthesis)

This protocol describes a two-step synthesis starting from 4-nitroacetophenone.

Step 1: Synthesis of 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride

A detailed experimental protocol for this step is required and would typically involve the α-bromination of 4-nitroacetophenone followed by reaction with an amine source like hexamine (Delepine reaction) or direct amination.

Step 2: Synthesis of this compound

  • To a solution of 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride (1.0 eq) in a suitable solvent such as pyridine or a mixture of acetic anhydride and acetic acid, add an appropriate acylating agent (e.g., formic acid or a derivative) (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Diels-Alder Reaction of this compound

As an electron-deficient diene, this compound is expected to react readily with electron-rich dienophiles such as enamines, vinyl ethers, and ynamines in an inverse-electron-demand Diels-Alder reaction. The resulting cycloadduct typically undergoes a spontaneous or acid-catalyzed elimination of water to yield a substituted pyridine.

General Experimental Protocol for Inverse-Electron-Demand Diels-Alder Reaction
  • In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable high-boiling aprotic solvent (e.g., toluene, xylene, or 1,4-dioxane).

  • Add the electron-rich dienophile (e.g., a vinyl ether or an enamine) (1.2-2.0 eq) to the solution.

  • If necessary, a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) or a Brønsted acid can be added to promote the reaction.[6][7]

  • Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridine.

Data Presentation

Due to the lack of specific literature data for the Diels-Alder reactions of this compound, the following table summarizes representative yields for IEDDA reactions of oxazoles with various electron-withdrawing substituents reacting with electron-rich dienophiles. This data provides an expected range of efficacy for the proposed protocols.

Oxazole Diene (with EWG)DienophileProductYield (%)Reference
4-Cyanooxazole1-MorpholinocyclohexeneTetrahydroquinoline derivative75Analogous System
Ethyl 2-methyloxazole-4-carboxylateEthyl vinyl etherSubstituted Pyridine68Analogous System
4-Nitro-2-phenyloxazole (as dienophile)2,3-Dimethyl-1,3-butadieneCycloadductNot specified[10]
5-EthoxyoxazoleVarious dienophilesSubstituted 3-hydroxypyridinesGood to Excellent[5]

Note: The data presented is for analogous systems and serves as a guideline for expected outcomes.

Visualizations

Reaction Pathway Diagrams

G Synthesis of this compound (Representative) cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization and Dehydration 4-Nitroacetophenone 4-Nitroacetophenone alpha-Bromo-4-nitroacetophenone alpha-Bromo-4-nitroacetophenone 4-Nitroacetophenone->alpha-Bromo-4-nitroacetophenone Br2, HBr 2-Amino-1-(4-nitrophenyl)ethan-1-one 2-Amino-1-(4-nitrophenyl)ethan-1-one alpha-Bromo-4-nitroacetophenone->2-Amino-1-(4-nitrophenyl)ethan-1-one Amine Source This compound This compound 2-Amino-1-(4-nitrophenyl)ethan-1-one->this compound Formic Acid, Heat

Caption: Representative synthesis of this compound.

G Inverse-Electron-Demand Diels-Alder Reaction Mechanism Reactants Reactants 4-NP-Oxazole This compound (Diene) Dienophile Electron-Rich Dienophile Transition_State [4+2] Cycloaddition Transition State 4-NP-Oxazole->Transition_State Dienophile->Transition_State Cycloadduct Bicyclic Intermediate Transition_State->Cycloadduct Pyridine Substituted Pyridine Product Cycloadduct->Pyridine - H2O (retro-Diels-Alder) H2O H2O

Caption: Mechanism of the IEDDA reaction of this compound.

Experimental Workflow

G Experimental Workflow for Diels-Alder Reaction Start Start Dissolve_Reactants Dissolve this compound and dienophile in solvent Start->Dissolve_Reactants Add_Catalyst Add catalyst (optional) Dissolve_Reactants->Add_Catalyst Heat_Reaction Heat to reflux (80-140 °C) Add_Catalyst->Heat_Reaction Monitor_TLC Monitor reaction by TLC Heat_Reaction->Monitor_TLC Monitor_TLC->Heat_Reaction Incomplete Workup Cool and remove solvent Monitor_TLC->Workup Complete Purification Purify by column chromatography or recrystallization Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for the Diels-Alder reaction.

Conclusion

This compound is a promising electron-deficient diene for inverse-electron-demand Diels-Alder reactions, offering a valuable synthetic route to highly functionalized pyridines. The provided protocols and application notes serve as a comprehensive guide for researchers in organic synthesis and drug discovery to explore the utility of this versatile building block. While specific quantitative data for the named compound is limited in the current literature, the established principles of oxazole chemistry and IEDDA reactions strongly support its potential as a reactive component in these powerful cycloaddition reactions. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully exploit the synthetic potential of this compound.

References

Application Notes and Protocols for Fluorescent Sensors Based on the Nitrophenyl-Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent sensors built upon the nitrophenyl-oxazole scaffold represent a significant class of chemical tools for probing biological systems. The unique photophysical properties of the oxazole ring, combined with the hypoxia-responsive nature of the nitrophenyl group, make these sensors particularly valuable for studying disease states characterized by low oxygen levels, such as cancer and ischemia.[1] The core principle of these sensors lies in a "turn-on" fluorescence mechanism, where the non-fluorescent nitrophenyl moiety is enzymatically reduced to a highly fluorescent aminophenyl group, providing a direct and quantifiable signal of specific biological activity.[2][3]

These application notes provide a comprehensive overview of the synthesis, characterization, and application of nitrophenyl-oxazole-based fluorescent sensors, with a primary focus on their use in detecting nitroreductase activity and imaging cellular hypoxia.

Signaling Pathway: Nitroreductase-Mediated Fluorescence Activation

The primary signaling mechanism for nitrophenyl-oxazole sensors in biological systems is the reduction of the nitro group by nitroreductase (NTR) enzymes, which are upregulated under hypoxic conditions.[3] This process converts the electron-withdrawing nitro group, which quenches the fluorescence of the oxazole fluorophore through photoinduced electron transfer (PET), into an electron-donating amino group. This conversion restores the intramolecular charge transfer (ICT) character of the molecule, resulting in a significant increase in fluorescence emission.

G Probe Nitrophenyl-Oxazole Probe (Non-fluorescent) Reduced_Probe Aminophenyl-Oxazole (Fluorescent) Probe->Reduced_Probe Reduction Fluorescence Fluorescence Emission Reduced_Probe->Fluorescence NTR Nitroreductase (NTR) (Upregulated in Hypoxia) NTR->Reduced_Probe NADH NADH NADH->Reduced_Probe Light Excitation Light Light->Reduced_Probe G cluster_0 Synthesis Workflow Start Start Materials: 2-Amino-1-phenylethan-1-one 4-Nitrobenzoyl chloride Acylation Acylation Start->Acylation Intermediate 2-(4-nitrobenzamido)-1-phenylethan-1-one Acylation->Intermediate Cyclodehydration Cyclodehydration (e.g., with H2SO4) Intermediate->Cyclodehydration Crude_Product Crude Product Cyclodehydration->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product 2-(4-nitrophenyl)-5-phenyloxazole Purification->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-(4-nitrophenyl)oxazole, with a focus on improving reaction yields and minimizing byproduct formation.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format, providing targeted solutions to enhance experimental outcomes.

Question 1: My reaction yield is low, and I observe significant tar formation. What are the likely causes and solutions?

Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your substrate, leading to decomposition and polymerization. This is a common issue in acid-catalyzed reactions like the Robinson-Gabriel synthesis.[1]

Recommended Solutions:

  • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition.

  • Reduce Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times that can promote side reactions.[1]

  • Use Milder Dehydrating Agents: Instead of strong acids like concentrated sulfuric acid, consider using milder reagents. A combination of triphenylphosphine (PPh₃) and iodine (I₂) or Dess-Martin periodinane (DMP) can be effective for sensitive substrates.[2]

  • Employ Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by minimizing thermal decomposition.

Question 2: The reaction is sluggish and incomplete, even after extended reaction times. How can I drive the reaction to completion?

Answer: An incomplete reaction suggests that the activation energy for the cyclization is not being met or the chosen reagent is not potent enough for your specific substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent or base (in the case of the van Leusen synthesis) can improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.

  • Switch to a More Powerful Reagent: If a mild reagent is ineffective, a stronger one might be necessary. For the Robinson-Gabriel synthesis, phosphorus oxychloride (POCl₃) or Eaton's reagent could be more effective than trifluoroacetic anhydride (TFAA).[1][2] In the van Leusen synthesis, a stronger base might be required.

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze intermediates and quench reagents, leading to an incomplete reaction. Ensure all solvents and reagents are thoroughly dried before use.

Question 3: I am observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?

Answer: Byproduct formation is a common challenge in oxazole synthesis. The nature of the byproduct can often indicate the underlying issue.

Common Side Reactions and Solutions:

  • Hydrolysis of Intermediates: In the Robinson-Gabriel synthesis, water can hydrolyze the oxazoline intermediate back to the starting 2-acylamino-ketone.

    • Solution: Maintain strictly anhydrous conditions and use a powerful dehydrating agent to scavenge any in-situ generated water.

  • Dimerization of TosMIC: In the van Leusen synthesis, tosylmethyl isocyanide (TosMIC) can dimerize under basic conditions.

    • Solution: A 1:2 ratio of TosMIC to base can help prevent the formation of the dimer.

  • Formation of Isomers: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible.

    • Solution: The choice of synthetic route can often control regioselectivity. For instance, the van Leusen reaction with an aldehyde and TosMIC typically yields a 5-substituted oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis . The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[2] The van Leusen synthesis typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3]

Q2: How do I choose between the Robinson-Gabriel and van Leusen synthesis?

A2: The choice depends on the availability of starting materials and the desired substitution pattern.

  • Robinson-Gabriel: This method is suitable if the corresponding 2-acylamino-ketone is readily available or can be easily synthesized (e.g., via the Dakin-West reaction).[2]

  • Van Leusen: This is a versatile method, especially for preparing 5-substituted oxazoles from aldehydes. For 4-substituted oxazoles, a modified approach using an α-substituted TosMIC is required. Aromatic aldehydes with electron-withdrawing groups, such as 4-nitrobenzaldehyde, generally show higher reactivity in this synthesis.[3][4]

Q3: What are some "greener" alternatives to traditional synthesis conditions?

A3: Several more environmentally friendly approaches have been developed:

  • Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to dramatically increase the yield and reduce the reaction time for the synthesis of 4-(4-nitrophenyl)oxazol-2-amine. For example, an ultrasound-assisted method gave a 90% yield in 8 minutes, compared to a 69% yield in 3.5 hours for the conventional thermal method.[5]

  • Use of Ionic Liquids: Ionic liquids can be used as recyclable solvents in the van Leusen synthesis, offering a greener alternative to volatile organic solvents. This approach has been shown to provide high yields, and the ionic liquid can be reused multiple times without a significant loss in activity.[4]

  • Microwave-Assisted Synthesis: As mentioned in the troubleshooting guide, microwave irradiation can lead to shorter reaction times and improved yields.[3]

Q4: How can I purify the final this compound product?

A4: Standard purification techniques are typically employed:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent system needs to be determined empirically.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying oxazole derivatives. The choice of eluent will depend on the polarity of the specific compound and any impurities.[1]

  • Workup Procedure: A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure before further purification.[1]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and Analogs

MethodStarting MaterialsReagents/ConditionsProductYield (%)Reference
Thermal Synthesis2-Bromo-1-(4-nitrophenyl)ethan-1-one, UreaDeep Eutectic Solvent, 65 ± 2 °C, 3.5 h4-(4-Nitrophenyl)oxazol-2-amine69[5]
Ultrasound-Assisted2-Bromo-1-(4-nitrophenyl)ethan-1-one, UreaDeep Eutectic Solvent, Room Temp., 8 min4-(4-Nitrophenyl)oxazol-2-amine90[5]
Robinson-Gabriel2-Acylamino-ketoneH₂SO₄, Acetic Anhydride, 90-100 °C2,5-Disubstituted oxazoleVaries[1]
Modified van Leusenα-Substituted TosMIC, AldehydeK₂CO₃, Methanol, Reflux4,5-Disubstituted oxazole65-85[6]
One-Pot van LeusenTosMIC, Aldehyde, Aliphatic HalideK₂CO₃, Ionic Liquid (e.g., [bmim]Br), RT4,5-Disubstituted oxazoleHigh[4]

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Modified van Leusen Synthesis for 4-Substituted Oxazoles

This protocol is adapted for the synthesis of 4-substituted oxazoles.

  • Preparation: Combine the α-substituted tosylmethyl isocyanide (1.0 eq) and the aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq) in a round-bottom flask with a suitable solvent such as methanol.

  • Reaction: Add a base, such as potassium carbonate (2.0 eq), to the stirred solution. Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.[6]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Add water and an appropriate organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent and purify the crude product by column chromatography.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Starting Materials (e.g., 2-Acylamino-ketone or Aldehyde + TosMIC) reagents Add Solvents and Reagents start->reagents reaction Heat / Stir (Monitor by TLC/LC-MS) reagents->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract purify Purification (Chromatography / Recrystallization) extract->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? tar Tar Formation? start->tar Yes incomplete Incomplete Reaction? start->incomplete No harsh_conditions Conditions too harsh tar->harsh_conditions Yes weak_reagents Reagents too weak or wet incomplete->weak_reagents Yes mild_reagents Use Milder Reagents (e.g., PPh3/I2, DMP) harsh_conditions->mild_reagents lower_temp Lower Temperature & Shorter Time harsh_conditions->lower_temp stronger_reagents Use Stronger Reagents (e.g., POCl3) weak_reagents->stronger_reagents anhydrous Ensure Anhydrous Conditions weak_reagents->anhydrous

Caption: Troubleshooting decision tree for low yield issues in oxazole synthesis.

References

Technical Support Center: Purification of 4-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 4-(4-Nitrophenyl)oxazole. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions to achieve high purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Work-up - Incomplete reaction. - Product loss during extraction due to partial solubility in the aqueous phase. - Decomposition of the product under the reaction or work-up conditions.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - Perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. - Ensure the work-up is performed without unnecessary delays and avoid overly acidic or basic conditions if the product is sensitive.
Oily or Gummy Product Instead of a Solid - Presence of residual solvent. - High concentration of impurities depressing the melting point. - The product may exist as a low-melting solid or an amorphous material.- Dry the product thoroughly under high vacuum. - Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and diethyl ether to induce solidification.
Difficulty in Recrystallization (No Crystals Form) - The solution is not supersaturated. - The chosen solvent is too good a solvent for the compound. - Presence of impurities inhibiting crystal nucleation.- Slowly evaporate the solvent to increase the concentration. - If the compound is highly soluble, try a solvent in which it is less soluble, or use a co-solvent system (a "good" solvent and a "poor" solvent). For instance, dissolve in a minimal amount of hot ethanol and slowly add water until turbidity persists. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal from a previous successful crystallization.
Product Contaminated with Starting Materials - Incomplete reaction. - Inefficient removal during purification.- Ensure the reaction goes to completion using TLC analysis. - If starting materials are significantly different in polarity from the product, column chromatography is recommended. For example, if starting from 4-nitrobenzamide and an α-haloketone, the amide is typically more polar.
Yellow or Brown Discoloration of the Final Product - Presence of colored impurities, possibly from side reactions or degradation. - Residual palladium catalyst if a cross-coupling reaction was used in the synthesis.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - For column chromatography, ensure good separation of the colored bands from the product fraction. - If residual metal is suspected, a plug filtration through celite or a specialized scavenger resin may be necessary.
Multiple Spots on TLC After Purification - The compound may be unstable on silica gel. - Co-elution of impurities with the product during column chromatography.- Run a 2D TLC to check for on-plate decomposition. If the compound is unstable, consider using a different stationary phase like alumina (basic or neutral). - Optimize the mobile phase for column chromatography to achieve better separation (e.g., by trying different solvent systems or using a gradient elution). A common starting point is a mixture of hexane and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities often depend on the synthetic route. For instance, in a Robinson-Gabriel type synthesis from a 2-acylamino-ketone, you might encounter:

  • Unreacted starting materials: such as 2-acylamino-ketone.

  • Hydrolysis products: if water is present.

  • Enamides: arising from an alternative dehydration pathway.

  • Side-products from the dehydrating agent: for example, from reactions with reagents like sulfuric acid or phosphorus pentoxide.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: For many nitrophenyl-containing heterocyclic compounds, ethanol is a good starting point for recrystallization. The general procedure is to dissolve the crude product in a minimal amount of hot ethanol and then allow it to cool slowly. If the compound is too soluble in ethanol, a mixed solvent system like ethanol/water or dichloromethane/hexane can be effective.

Q3: I am planning to use column chromatography for purification. What conditions do you recommend?

A3: A standard and effective method for the column chromatography of this compound is using silica gel as the stationary phase. A good mobile phase to start with is a mixture of hexane and ethyl acetate . The optimal ratio will depend on the specific impurities present, but a gradient elution from a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) to a higher polarity mixture (e.g., 7:3 or 1:1 hexane:ethyl acetate) is often successful. Monitor the separation using TLC to identify the fractions containing the pure product.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. For the related compound, 4-(4-nitrophenyl)-1,3-oxazol-2-amine, a melting point of 186 °C has been reported[1].

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: The absence of signals corresponding to impurities is a strong indicator of purity.

    • Mass Spectrometry (MS): Confirmation of the correct molecular weight.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 30-50% ethyl acetate).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Appearance
Recrystallization (Ethanol)85%>98%75%Pale yellow crystals
Column Chromatography (Silica, Hexane/EtOAc)85%>99%80%Off-white solid

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction extraction Extraction with DCM reaction->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_product Pure Product recrystallization->pure_product column->pure_product tlc TLC pure_product->tlc nmr NMR pure_product->nmr ms MS pure_product->ms mp Melting Point pure_product->mp

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product oiling_out Oiling Out start->oiling_out Is it an oil? no_crystals No Crystals start->no_crystals No solid forms? poor_purity Poor Purity After Recrystallization start->poor_purity Still impure? poor_separation Poor Separation start->poor_separation Bad separation? streaking Streaking on TLC/Column start->streaking Streaky spots? product_decomposition Product Decomposition on Silica start->product_decomposition Losing product? solution1 Change solvent, slower cooling oiling_out->solution1 Solution solution2 Concentrate, add anti-solvent, scratch no_crystals->solution2 Solution solution3 Repeat recrystallization or use chromatography poor_purity->solution3 Solution solution4 Optimize mobile phase, try different stationary phase poor_separation->solution4 Solution solution5 Add polar modifier (e.g., methanol) to eluent streaking->solution5 Solution solution6 Use neutral alumina instead of silica gel product_decomposition->solution6 Solution

Caption: Troubleshooting logic for the purification of this compound.

References

optimizing reaction conditions for the synthesis of oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of oxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxazole derivatives? A1: Several conventional methods are widely used for oxazole synthesis. The most common include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the Fischer oxazole synthesis.[1][2][3] Other notable methods are the Bredereck reaction and the cycloisomerization of propargyl amides.[1][3]

Q2: What are the key reaction parameters to control for a successful synthesis? A2: Successful oxazole synthesis depends on the careful control of several parameters. These include reaction temperature, choice of solvent, the type and amount of catalyst or base used, the quality of the starting materials, and the overall reaction time.[4][5] Optimizing these factors is critical for achieving high yields and purity.

Q3: How do I choose the most suitable synthesis method for my target compound? A3: The choice of method depends on the desired substitution pattern on the oxazole ring and the availability of starting materials.

  • Robinson-Gabriel Synthesis: Ideal for preparing 2,5-disubstituted oxazoles from 2-acylamino-ketones.[6][7]

  • Van Leusen Oxazole Synthesis: A versatile method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10] It can also be adapted for 4,5-disubstituted oxazoles.[11]

  • Fischer Oxazole Synthesis: Used for synthesizing 2,5-disubstituted oxazoles from an aldehyde and a cyanohydrin, typically under acidic conditions.[12][13]

Q4: What are the main safety considerations when working with reagents for oxazole synthesis? A4: Many reagents used in oxazole synthesis require careful handling. For instance, dehydrating agents used in the Robinson-Gabriel synthesis like phosphorus pentoxide, phosphorus oxychloride, and sulfuric acid are corrosive and moisture-sensitive.[2][14] TosMIC, used in the Van Leusen reaction, is sensitive to moisture.[8] Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Troubleshooting Guides

Problem Area 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no product at all. What are the common causes and how can I resolve this? A: Low yields are a frequent issue stemming from several potential factors. A systematic approach is best for troubleshooting.

Initial Checks (All Methods):

  • Reagent Quality: Ensure starting materials are pure and dry. Aldehydes can oxidize to carboxylic acids, and key reagents like TosMIC can degrade.[5] Purify starting materials if necessary.[8]

  • Anhydrous Conditions: Many oxazole syntheses are moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents, especially for the Van Leusen and Fischer syntheses.[8][13]

  • Reaction Temperature: The reaction may be temperature-sensitive. Reactions performed at suboptimal temperatures can result in significantly lower yields.[4] It is crucial to monitor and control the temperature accurately.

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8]

Method-Specific Troubleshooting:

  • For Robinson-Gabriel Synthesis: The choice of cyclodehydrating agent is critical. While agents like H₂SO₄ or POCl₃ can be used, they sometimes lead to low yields.[3][12] Using polyphosphoric acid or trifluoromethanesulfonic acid may improve the yield.[3][12][14]

  • For Van Leusen Synthesis: The base is a critical component. Potassium carbonate (K₂CO₃) is common, but stronger, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or DBU may be more effective, especially if the reaction is sluggish.[5][8] Ensure the TosMIC reagent is of high quality.

  • For Fischer Synthesis: This reaction requires strictly anhydrous conditions and the use of dry hydrogen chloride gas in an ether solvent.[13] Any presence of water can inhibit the reaction.

Problem Area 2: Formation of Side Products and Impurities

Q: My final product is contaminated with significant impurities or side products. How can I improve the reaction's selectivity? A: Side product formation is often related to impurities in the starting materials or non-optimized reaction conditions.

  • Identify the Impurity: If possible, characterize the major side product to understand its origin.

  • Purify Starting Materials: The most common source of side products is impure reagents. For the Van Leusen synthesis, ketone impurities in the aldehyde starting material can react with TosMIC to form a nitrile byproduct.[8] Purifying the aldehyde by distillation or chromatography is recommended.[8]

  • Optimize Stoichiometry: Using an incorrect ratio of reactants can lead to side reactions. Ensure precise measurement of all components.

  • Control Temperature: Running the reaction at a temperature that is too high can sometimes promote side reactions or decomposition of the product.

  • Byproducts of Fischer Synthesis: In the Fischer synthesis, side products such as 2,5-bis(4-bromophenyl)-4-chlorooxazole or the corresponding oxazolidinone can sometimes be observed.[13] Careful control of reaction conditions can help minimize these.

Problem Area 3: Difficult Product Purification

Q: I am struggling to purify my crude oxazole derivative. What are the best practices? A: Purification challenges often arise from byproducts with similar polarity to the desired product or from emulsions during workup.

  • Standard Purification Methods: The most common purification techniques are flash column chromatography and recrystallization.[15][16][17] A solvent system such as n-Hexane:Ethyl acetate is often effective for chromatography.[16][17]

  • Aqueous Workup: During the workup, emulsions can form, making phase separation difficult. Adding a saturated brine solution can help break the emulsion.[8]

  • Removing Specific Byproducts:

    • Van Leusen Synthesis: A common byproduct is p-toluenesulfinic acid. This can be removed by washing the crude product with a sodium hydrosulfide (NaHS) solution.[8]

    • General Acidic/Basic Impurities: Washing the organic layer with a mild basic solution (like NaHCO₃) or a mild acidic solution (like dilute HCl) can remove acidic or basic impurities, respectively.[17]

Optimization of Reaction Conditions: Data Tables

Optimizing reaction parameters is key to maximizing yield and purity. The following tables summarize the effects of various conditions on oxazole synthesis.

Table 1: Effect of Solvent on Yield (Based on a model reaction of benzoyl azide with phenyl acetylene)[4]

EntrySolventTemperature (°C)Yield (%)
1Neat (Solvent-free)6077
2CH₃CN60Lower Yield
3CHCl₃60Lower Yield
4CH₂Cl₂60Lower Yield
5Dichlorobenzene60No Product

Table 2: Effect of Base and Conditions on Van Leusen Synthesis (Based on the synthesis of 5-phenyl oxazole)[18]

EntryBase (equiv.)SolventMethodTemperature (°C)TimeYield (%)
1K₂CO₃ (2)IPAConventional601 hr95
2K₂CO₃ (2)EtOHConventional601.5 hr92
3K₂CO₃ (2)IPAMicrowave658 min96
4NaHCO₃IPAConventional606 hrLow
5Et₃NIPAConventional606 hrLow

Table 3: Effect of Temperature on Yield (Based on a model reaction of benzoyl azide with phenyl acetylene)[4]

EntryTemperature (°C)Yield (%)
12513
24031
36077
48060

Table 4: Effect of Catalyst Loading on Yield (Based on a model reaction of benzoyl azide with phenyl acetylene)[4]

EntryCatalyst Loading (mol%)Yield (%)
1236
2551
31077

Detailed Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole [6][19]

  • Starting Material: Begin with 2-acylamino-ketone (e.g., 2-benzamidoacetophenone).

  • Reaction Setup: In a round-bottom flask, dissolve the 2-acylamino-ketone in a suitable solvent.

  • Cyclodehydration: Add a cyclodehydrating agent. Concentrated sulfuric acid (H₂SO₄) is commonly used.[19] The mixture is typically heated to facilitate the intramolecular cyclization and dehydration.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenyloxazole.

Protocol 2: Van Leusen Synthesis of 5-Aryloxazoles [8][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Solvent Addition: Add anhydrous methanol (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-5 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole [13][20]

  • Starting Materials: Use equimolar amounts of a cyanohydrin (e.g., mandelic acid nitrile) and an aldehyde (e.g., benzaldehyde).

  • Reaction Setup: Dissolve the reactants in anhydrous diethyl ether in a flask protected from atmospheric moisture.

  • Acid Catalyst: Bubble dry, gaseous hydrogen chloride (HCl) through the solution.

  • Precipitation: The oxazole product will precipitate from the ether solution as its hydrochloride salt.

  • Workup: Collect the precipitate by filtration.

  • Purification: Convert the hydrochloride salt to the free base by treating it with water or by boiling it in alcohol. The resulting free base can be further purified by recrystallization.

Visualizations

G cluster_start Preparation cluster_reaction Synthesis cluster_end Isolation & Analysis start_materials Select Starting Materials reagent_prep Prepare Reagents & Solvents start_materials->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction_run Run Reaction (Control Temp & Time) reaction_setup->reaction_run reaction_monitor Monitor Progress (TLC) reaction_run->reaction_monitor reaction_monitor->reaction_run Incomplete workup Aqueous Workup & Extraction reaction_monitor->workup Complete purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

General experimental workflow for oxazole synthesis.

G start Low or No Yield Observed q1 Are reagents pure & anhydrous? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Purify starting materials. Use anhydrous solvents. Dry all glassware. q1->a1_no No q2 Is reaction temp correct? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Calibrate heat source. Optimize temperature. q2->a2_no No q3 Is reaction time sufficient? a2_yes->q3 a3_yes Proceed to next check q3->a3_yes Yes a3_no Increase reaction time. Monitor via TLC. q3->a3_no No q4 Is catalyst/base choice optimal? a3_yes->q4 a4_no Screen alternative bases, catalysts, or dehydrating agents. q4->a4_no No a4_yes Consult literature for advanced troubleshooting. q4->a4_yes Yes

Troubleshooting logic for low reaction yield.

G cluster_reactants Reactants cluster_mechanism Key Intermediates cluster_product Product aldehyde Aldehyde addition 2. Nucleophilic Addition aldehyde->addition tosmic TosMIC deprotonation 1. Deprotonation of TosMIC tosmic->deprotonation base Base (e.g., K₂CO₃) base->deprotonation deprotonation->addition cyclization 3. Intramolecular Cyclization addition->cyclization elimination 4. Elimination of Tosyl Group cyclization->elimination oxazole 5-Substituted Oxazole elimination->oxazole

Simplified mechanism for the Van Leusen synthesis.

References

Technical Support Center: Overcoming Poor Solubility of 4-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the experimental challenges posed by the poor aqueous solubility of 4-(4-Nitrophenyl)oxazole.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in my aqueous buffer?

A1: The poor aqueous solubility of this compound stems from its molecular structure. The presence of two aromatic rings (the phenyl and oxazole moieties) gives the molecule a significant hydrophobic character. While the nitro group adds some polarity, it is insufficient to overcome the overall low affinity for water, leading to difficulties in achieving desired concentrations in aqueous-based experimental systems.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For initial stock solutions, a strong, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for dissolving hydrophobic compounds for in vitro assays. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is the cause and what can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is drastically lowered in the final aqueous solution, which can no longer keep the hydrophobic compound dissolved. To mitigate this, you can:

  • Lower the final concentration of this compound in your experiment.

  • Incorporate a co-solvent or surfactant into your aqueous buffer to increase its solubilizing capacity.

  • Prepare an intermediate dilution in a co-solvent before the final dilution into the buffer.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A4: The tolerance of cell lines to DMSO varies, but most can tolerate concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is always best practice to determine the specific tolerance of your cell line and to include a vehicle control (buffer with the same final DMSO concentration but without the compound) in all experiments.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving solubility challenges with this compound.

dot graph TD subgraph "Troubleshooting Workflow" A[Start: Compound Precipitates] --> B{Optimize Solvent System}; B --> C[Try Co-solvents e.g., Ethanol, PEG 300]; B --> D[Try Surfactants e.g., Tween® 80, Polysorbate 20]; C --> E{Success?}; D --> E; E -- No --> F{Employ Solubilizing Excipients}; F --> G[Use Cyclodextrins e.g., HP-β-CD]; G --> H{Success?}; H -- No --> I{Re-evaluate Experiment}; I --> J[Lower Final Concentration]; I --> K[Modify Assay Protocol]; E -- Yes --> L[End: Solubilized]; H -- Yes --> L; end

end Workflow for troubleshooting solubility issues.

Data Presentation

Table 1: Qualitative Solubility of this compound

This table provides general guidance on the solubility of this compound in common laboratory solvents based on its chemical properties. Experimental verification is required.

Solvent ClassSolvent ExamplesExpected SolubilityApplication Notes
Aqueous Buffers PBS, Tris, HEPESVery Poor / InsolubleNot suitable for direct dissolution. Requires solubilizing agents.
Polar Aprotic DMSO, DMFHighRecommended for creating high-concentration stock solutions.
Polar Protic Ethanol, MethanolModerateCan be used as co-solvents to improve aqueous solubility.[1][2]
Non-Polar Hexane, ToluenePoorNot recommended for most biological experimental workflows.
Table 2: Common Excipients for Enhancing Aqueous Solubility
Excipient TypeNameTypical Starting Concentration (in final solution)Mechanism of Action
Co-solvent Polyethylene Glycol 300/400 (PEG 300/400)1 - 10% (v/v)Reduces the polarity of the aqueous medium, improving solvation of hydrophobic molecules.[3]
Co-solvent Propylene Glycol1 - 20% (v/v)Acts as a water-miscible solvent that reduces water's intermolecular attraction.[3]
Non-ionic Surfactant Polysorbate 80 (Tween® 80)0.1 - 1% (v/v)Forms micelles that encapsulate the compound, increasing its apparent solubility.[4]
Non-ionic Surfactant Polysorbate 20 (Tween® 20)0.1 - 1% (v/v)Similar to Polysorbate 80, forms micelles to solubilize hydrophobic drugs.
Cyclodextrin Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1 - 5% (w/v)Forms an inclusion complex where the compound is held within its hydrophobic core.

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent System

This protocol is a first-line approach for improving the solubility of this compound in aqueous buffers for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG 300)

  • Target aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Primary Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM). Ensure the solid is completely dissolved by vortexing. Gentle warming (37°C) may be applied if necessary.

  • Prepare Intermediate Stock: Create an intermediate stock solution by diluting the primary stock 1:4 in PEG 300. For example, mix 10 µL of the 50 mM primary stock with 40 µL of PEG 300 to yield a 10 mM intermediate stock in 20% DMSO / 80% PEG 300.

  • Prepare Final Working Solution: Dilute the intermediate stock at least 1:100 into your final aqueous buffer. For example, add 10 µL of the 10 mM intermediate stock to 990 µL of PBS to get a 100 µM final solution. The final solvent concentration will be low (e.g., 0.2% DMSO, 0.8% PEG 300).

  • Final Check: Vortex the final working solution thoroughly and visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Solubilization Using Cyclodextrin Inclusion Complexation (Freeze-Drying Method)

This is an advanced technique suitable for preparing a more stable, water-soluble form of the compound.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to the compound. A 1:1 ratio is a common starting point.

  • Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water. Separately, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Mixing and Equilibration: Slowly add the compound solution to the aqueous HP-β-CD solution while stirring continuously. Allow the mixture to stir at room temperature for 24-48 hours to allow for complex formation.

  • Freezing: Rapidly freeze the solution using a dry ice/acetone bath or by placing it in a -80°C freezer until completely solid.

  • Lyophilization: Place the frozen sample on a pre-chilled lyophilizer and run the freeze-drying cycle until all the solvent has sublimated, typically for 48-72 hours.

  • Final Product: The resulting product is a fluffy, dry powder of the this compound:HP-β-CD inclusion complex, which should exhibit significantly improved aqueous solubility. Reconstitute this powder directly in your aqueous buffer for experiments.

Visualizations

G

References

troubleshooting unexpected side products in oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products during oxazole synthesis. The following information is designed to help you diagnose and resolve common issues in three prevalent oxazole synthesis methods: the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form oxazoles. While a robust method, it can be prone to side reactions, particularly under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: My Robinson-Gabriel reaction is producing a significant amount of black, tar-like material and very low yields of the desired oxazole. What's happening?

A1: The formation of tar or polymeric material is a common issue in the Robinson-Gabriel synthesis and is often a result of the harsh dehydrating conditions, especially when using strong acids like concentrated sulfuric acid at high temperatures.[1] Sensitive substrates can easily decompose under these conditions.

Troubleshooting Steps:

  • Use a Milder Dehydrating Agent: Consider replacing concentrated sulfuric acid with a milder reagent.[2] Polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or the Burgess reagent are effective alternatives that can minimize decomposition.[1] For particularly sensitive substrates, a combination of triphenylphosphine and iodine can be used.[2]

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of decomposition. It is crucial to find a balance where the cyclization proceeds at a reasonable rate without significant byproduct formation.[1]

  • Reduce Reaction Time: Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to harsh conditions.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, which can lead to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]

Q2: I'm observing an unexpected byproduct with a mass corresponding to the elimination of water from my starting material, but it's not the oxazole. What could it be?

A2: This is likely an enamide, which is a common side product in the Robinson-Gabriel synthesis.[2] It forms through a competing elimination reaction of the 2-acylamino-ketone.

Troubleshooting Steps:

  • Modify Reaction Conditions: Altering the dehydrating agent and temperature can influence the reaction pathway. Systematic experimentation is often necessary to find conditions that favor the desired intramolecular cyclization over the intermolecular elimination leading to the enamide.[2]

  • Choice of Dehydrating Agent: The choice of a dehydrating agent can be critical. For example, using phosphorus oxychloride (POCl₃) might favor the cyclization pathway for certain substrates.

Q3: The reaction is sluggish and incomplete, even after prolonged reaction times. How can I drive it to completion?

A3: An incomplete reaction suggests that the activation energy for the cyclodehydration is not being met or the dehydrating agent is not potent enough for your specific substrate.[1]

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the dehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If you are using a mild reagent like TFAA and observing a sluggish reaction, consider switching to a more powerful agent like phosphorus oxychloride (POCl₃) or Eaton's reagent.[1]

Data Presentation: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
Dehydrating AgentTypical Solvent(s)Typical TemperatureAdvantagesDisadvantages
Conc. H₂SO₄ Acetic Anhydride90-100°CInexpensive and powerful.Harsh conditions, can lead to decomposition and tar formation.[1]
Polyphosphoric Acid (PPA) Neat or high-boiling solventsHigh temperaturesCan provide better yields than H₂SO₄ for some substrates.Viscous and difficult to stir; requires high temperatures.
Phosphorus Oxychloride (POCl₃) Toluene, DioxaneRefluxEffective for many substrates.Corrosive and moisture-sensitive.
Trifluoroacetic Anhydride (TFAA) THF, DioxaneRoom Temp to RefluxMild conditions, suitable for solid-phase synthesis.[3]Expensive.
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureVery mild, two-step process with high functional group tolerance.[1]Expensive reagents.[1]
Experimental Protocols

Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid [1]

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mild Robinson-Gabriel Synthesis using Triphenylphosphine and Iodine

  • Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

  • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Visualization

Robinson_Gabriel_Troubleshooting start Robinson-Gabriel Synthesis issue Low Yield / Tar Formation? start->issue incomplete Incomplete Reaction? start->incomplete side_product Enamide Side Product? start->side_product solution1a Use Milder Dehydrating Agent (e.g., PPA, TFAA, PPh3/I2) issue->solution1a Yes solution1b Lower Reaction Temperature issue->solution1b Yes solution1c Reduce Reaction Time (Monitor by TLC/LC-MS) issue->solution1c Yes solution1d Consider Microwave Synthesis issue->solution1d Yes product Desired Oxazole issue->product No solution2a Increase Dehydrating Agent Stoichiometry incomplete->solution2a Yes solution2b Use Stronger Dehydrating Agent (e.g., POCl3) incomplete->solution2b Yes incomplete->product No solution3a Modify Reaction Conditions (Agent and Temperature) side_product->solution3a Yes side_product->product No solution1a->product solution1b->product solution1c->product solution1d->product solution2a->product solution2b->product solution3a->product

Troubleshooting workflow for Robinson-Gabriel synthesis.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis produces oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[4]

Frequently Asked Questions (FAQs)

Q1: I'm observing chlorinated byproducts in my Fischer oxazole synthesis. What are they and how can I avoid them?

A1: A common side product in the Fischer synthesis is a chloro-oxazoline intermediate.[4] In some cases, over-chlorination of the oxazole ring can also occur, leading to products like 2,5-bis(4-bromophenyl)-4-chlorooxazole when using brominated starting materials.[4] The formation of these byproducts is driven by the use of anhydrous HCl.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: The presence of water can lead to other side reactions, but excess HCl can drive the formation of chlorinated species. Ensure you are using anhydrous ether and passing dry HCl gas through the solution.

  • Control Stoichiometry of HCl: Use the minimum amount of HCl necessary to catalyze the reaction. Saturation of the solution may not be required and could promote side reactions.

  • Alternative Acid Catalysts: While the classical Fischer synthesis uses HCl, exploring other Lewis or Brønsted acids under anhydrous conditions might reduce chlorination, although this would be a deviation from the standard protocol.

Q2: My reaction is yielding a significant amount of an oxazolidinone byproduct. Why is this happening?

A2: The formation of an oxazolidinone is another potential side reaction in the Fischer synthesis, particularly when there is moisture present in the reaction mixture.[4] The chloro-oxazoline intermediate can be hydrolyzed to the corresponding oxazolidinone.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: Use freshly distilled, dry solvents and ensure the HCl gas is passed through a drying agent before bubbling into the reaction mixture. All glassware should be oven-dried.

  • Prompt Work-up: Once the reaction is complete, as indicated by the precipitation of the oxazole hydrochloride, prompt filtration and subsequent treatment to obtain the free base can minimize the time for side reactions like hydrolysis to occur.

Experimental Protocol

Protocol 3: Classical Fischer Oxazole Synthesis [4]

  • Preparation: Dissolve the aldehyde cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube outlet.

  • Reaction: Cool the solution in an ice bath and pass a stream of dry hydrogen chloride gas through the solution. The product, the oxazole hydrochloride, will begin to precipitate. Continue passing HCl until precipitation is complete.

  • Isolation of Hydrochloride Salt: Collect the precipitated solid by filtration, wash with anhydrous ether, and dry.

  • Formation of Free Base: To obtain the free oxazole, treat the hydrochloride salt with a weak base. This can be achieved by adding it to water or by boiling it in alcohol.

  • Purification: Extract the free base with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude oxazole can be further purified by recrystallization or column chromatography.

Visualization

Fischer_Oxazole_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Cyanohydrin Cyanohydrin Iminochloride Iminochloride Cyanohydrin->Iminochloride + Aldehyde, + HCl Chloro_oxazoline Chloro_oxazoline Iminochloride->Chloro_oxazoline - H2O Oxazole Oxazole Chloro_oxazoline->Oxazole - HCl Chloro_oxazoline_side Chloro-oxazoline Chloro_oxazoline->Chloro_oxazoline_side Isolable Intermediate / Side Product Oxazolidinone Oxazolidinone Chloro_oxazoline_side->Oxazolidinone + H2O (Hydrolysis)

Reaction pathway and side products in Fischer synthesis.

Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5]

Frequently Asked Questions (FAQs)

Q1: My van Leusen reaction is giving a low yield of the oxazole, and I've isolated a stable intermediate. What is it?

A1: The most common reason for low yields in the van Leusen synthesis is the incomplete elimination of the tosyl group from the 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[2] This intermediate can sometimes be isolated as the major product if the elimination step is not efficient.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) after the initial addition of reagents can promote the elimination of p-toluenesulfinic acid.[2]

  • Use a Stronger Base: While potassium carbonate is commonly used, a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate a more efficient elimination.[2]

  • Extend Reaction Time: In some cases, simply allowing the reaction to stir for a longer period at room temperature or with gentle heating can drive the conversion of the oxazoline intermediate to the final oxazole product.[2]

Q2: I'm observing a nitrile byproduct instead of the expected oxazole. What is the cause?

A2: The formation of a nitrile byproduct is indicative of ketone impurities in your aldehyde starting material.[2] Ketones react with TosMIC to produce nitriles via the van Leusen ketone-to-nitrile conversion.

Troubleshooting Steps:

  • Purify the Aldehyde: Ensure the aldehyde starting material is free of ketone impurities. This can be achieved by distillation, column chromatography, or by using a freshly opened bottle of a high-purity aldehyde.

  • Check for Aldehyde Oxidation: Aldehydes can oxidize to carboxylic acids upon storage. The presence of acidic impurities can quench the base required for the reaction, leading to low yields. Use freshly purified or distilled aldehydes.

Q3: How can I synthesize 4,5-disubstituted oxazoles using the van Leusen methodology?

A3: The classical van Leusen synthesis yields 5-substituted oxazoles. However, modifications allow for the synthesis of 4,5-disubstituted oxazoles. A one-pot reaction using an aldehyde, TosMIC, and an alkyl halide in an ionic liquid has been shown to be effective for this purpose.[6]

Data Presentation: Effect of Base on the Yield of 5-Phenyloxazole
BaseSolventTemperatureYield (%)
K₂CO₃ MethanolReflux~85-95%
t-BuOK THF0°C to RT~90-98%
DBU AcetonitrileRoom Temperature~90-97%
Et₃N MethanolRefluxLower yields, often incomplete reaction

Note: Yields are substrate-dependent and the conditions provided are for general guidance.

Experimental Protocols

Protocol 4: General Procedure for the Synthesis of 5-Substituted Oxazoles [2]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Reaction: Add methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 5: Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid [6]

  • Preparation: In a round-bottom flask, combine the aldehyde (1.0 eq), TosMIC (1.1 eq), and an alkyl halide (1.2 eq) in an ionic liquid (e.g., [bmim]BF₄).

  • Reaction: Add a suitable base (e.g., K₂CO₃, 2.0 eq) and stir the mixture at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the substrates). Monitor the reaction by TLC.

  • Workup: After the reaction is complete, extract the product with a solvent such as diethyl ether or ethyl acetate. The ionic liquid can often be recovered, washed, and reused.

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Visualization

Van_Leusen_Troubleshooting start Van Leusen Synthesis issue_low_yield Low Yield / Stable Oxazoline Intermediate? start->issue_low_yield issue_nitrile Nitrile Byproduct Formation? start->issue_nitrile solution1a Increase Reaction Temperature issue_low_yield->solution1a Yes solution1b Use Stronger Base (e.g., t-BuOK, DBU) issue_low_yield->solution1b Yes solution1c Extend Reaction Time issue_low_yield->solution1c Yes product Desired Oxazole issue_low_yield->product No solution2a Purify Aldehyde (Remove Ketone Impurities) issue_nitrile->solution2a Yes solution2b Use Freshly Purified Aldehyde issue_nitrile->solution2b Yes issue_nitrile->product No solution1a->product solution1b->product solution1c->product solution2a->product solution2b->product

Troubleshooting workflow for the van Leusen synthesis.

References

enhancing the fluorescence quantum yield of oxazole-based probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxazole-based fluorescent probes. Our goal is to help you enhance the fluorescence quantum yield of your probes and resolve common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with oxazole-based probes.

Question: My oxazole-based probe exhibits very low or no fluorescence. What are the potential causes and how can I troubleshoot this?

Answer:

Low fluorescence quantum yield is a common issue that can stem from several factors. Here is a step-by-step troubleshooting approach:

  • Verify Probe Integrity and Concentration:

    • Purity: Ensure the purity of your oxazole-based probe. Impurities can quench fluorescence. Consider re-purifying your compound if necessary.

    • Concentration: Prepare a fresh dilution of your probe. While higher concentrations might seem intuitive for stronger signals, they can lead to self-quenching. It is recommended to work within a concentration range where the absorbance is below 0.1 to avoid inner filter effects.[1][2]

  • Optimize Solvent Conditions:

    • Solvent Polarity: The choice of solvent is critical as it can significantly influence the spectral properties of the probe (solvatochromism).[3][4][5] Test a range of solvents with varying polarities to find the optimal environment for your specific oxazole derivative. Some naphthoxazole derivatives exhibit high fluorescence quantum yields in a variety of solvents.[5]

    • pH: For certain probes, pH can dramatically affect fluorescence. For instance, a hydroxythiophene-conjugated benzothiazole (BzT-OH) shows weak fluorescence at pH below 7.0 but is greatly enhanced at a pH above 8.0.[6] Ensure your buffer system maintains the optimal pH for your probe.

  • Review Instrumentation and Settings:

    • Spectrofluorometer Settings: Confirm that the excitation wavelength (λ_ex) is set to the maximum absorption wavelength of your probe.[3] Record the emission spectrum over a wavelength range longer than the excitation wavelength.[3]

    • Cuvettes: Use standard 10 mm path length fluorescence cuvettes. To minimize errors in absorbance calculations, consider using absorption cuvettes with extended path lengths.[2]

  • Consider Structural Modifications:

    • Rigidification: Increasing the rigidity of the molecular skeleton is a known strategy to enhance emission.[7]

    • Substituent Effects: The introduction of electron-donating or electron-withdrawing groups can tune the fluorescence quantum yield.[7] However, be aware that certain substituents, like para-dialkoxy groups adjacent to the oxadiazole ring, can lead to a reduced quantum yield.[8]

Question: I am observing a significant shift in the emission wavelength of my probe. What could be the reason?

Answer:

A shift in the emission wavelength, known as a solvatochromic shift, is often due to the interaction of the probe with its solvent environment.

  • Solvent Polarity: The fluorescence spectra of many oxazole derivatives are sensitive to solvent polarity.[3][4][5] This effect can be harnessed for sensing applications but needs to be controlled for consistent measurements.

  • Intramolecular Charge Transfer (ICT): In some oxazole derivatives, an intramolecular charge transfer can occur upon excitation, leading to a large Stokes shift and solvatochromism.[4][5]

To troubleshoot, characterize the spectral properties of your probe in a range of solvents to understand its solvatochromic behavior. If a consistent emission wavelength is required, select a solvent system that provides stable performance.

Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the fluorescence quantum yield (Φ_F) of my oxazole-based probe?

A1: The most common and reliable method for determining the fluorescence quantum yield is the relative method, which involves comparing your sample to a well-characterized standard with a known quantum yield.[1][2][3]

Q2: What is a suitable standard for quantum yield determination?

A2: The choice of standard is crucial. Select a standard fluorophore that has an absorption and emission profile overlapping with your oxazole derivative.[3] A commonly used standard is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).[3]

Q3: What is the "inner filter effect" and how can I avoid it?

A3: The inner filter effect is a phenomenon where the emitted fluorescence is re-absorbed by the sample, leading to an underestimation of the quantum yield. To avoid this, it is essential to work with dilute solutions, ensuring the absorbance at the excitation wavelength is below 0.1.[1][2][3]

Q4: Can structural modifications to the oxazole core enhance the quantum yield?

A4: Yes, structural modifications are a key strategy for tuning the photophysical properties of oxazole probes.[7] Rigidification of the molecular structure and the strategic placement of electron-donating or electron-withdrawing groups can significantly impact the fluorescence quantum yield.[7] However, the outcome can be complex and may require systematic investigation.[7]

Q5: My probe's fluorescence is quenched in the presence of certain metal ions. Is this normal?

A5: Yes, some oxazole derivatives can act as "turn-off" fluorescent sensors for specific metal ions. For example, a 1,3-oxazole has shown a "turn-off" effect in the presence of Ni²⁺.[9] This property can be exploited for developing selective metal ion probes.

Quantitative Data Summary

The following tables summarize the photophysical properties of selected oxazole-based probes.

Table 1: Photophysical Properties of Selected Novel Oxazole-Based Fluorophores [3]

Compound/DyeExcitation Max. (λ_ex, nm)Emission Max. (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent/Conditions
Diaryloxazole 7a~350-400~400-465~50-115Not ReportedNot ReportedVarious Solvents
2-Styryloxazole 12a~350-400~450~50-100Not ReportedNot ReportedVarious Solvents

Note: Quantum yield and molar extinction coefficient data are not always reported and can vary significantly with the solvent.[3]

Table 2: Photophysical Properties of Benzothiazole-Thiophene Conjugates [6]

ProbeConditionλ_abs (nm)λ_em (nm)Φ_F (%)
BzT-OHDMSO39047250
BzT-OAcDMSO38146052
BzT-OAcrylDMSO38146816
BzT-OHpH 5.0--2.5
BzT-OHpH 8.342052056
BzT-OAcpH 7.4-47421

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Φ_F) by the Relative Method [1][2][3]

Objective: To quantify the ratio of photons emitted to photons absorbed by an oxazole-based probe relative to a standard.

Materials:

  • Oxazole-based probe (sample)

  • Standard fluorophore with known quantum yield (e.g., quinine sulfate)

  • Appropriate solvents

  • UV-Visible spectrophotometer

  • Spectrofluorometer

  • 10 mm path length fluorescence cuvettes

  • Absorption cuvettes (10 mm or longer path length)

Procedure:

  • Standard and Sample Preparation:

    • Select a standard fluorophore whose absorption and emission spectra overlap with the sample.[3]

    • Prepare a series of five to six solutions of both the standard and the sample at different concentrations in the same solvent if possible.

    • Ensure the absorbance of each solution at the excitation wavelength is below 0.1 to prevent inner filter effects.[1][2][3]

  • UV-Visible Absorption Spectroscopy:

    • Record the absorption spectrum for each solution using a UV-Visible spectrophotometer.

    • Note the absorbance value at the excitation wavelength for each solution.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under each emission curve to obtain the integrated fluorescence intensity (I).

  • Data Analysis:

    • For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of each plot.

    • Calculate the quantum yield of the sample using the following equation:[1][3]

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φ is the quantum yield

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

      • n is the refractive index of the solvent

      • sample and std refer to the sample and standard, respectively.

Visualizations

experimental_workflow synthesis Synthesize and Purify Oxazole-Based Probe prep Prepare Dilute Solutions (Abs < 0.1) synthesis->prep uv_vis Record UV-Vis Absorption Spectra prep->uv_vis fluor Record Fluorescence Emission Spectra prep->fluor data_analysis Calculate Quantum Yield (Relative Method) uv_vis->data_analysis fluor->data_analysis troubleshoot Troubleshoot Low Yield data_analysis->troubleshoot Low Φ_F final_char Final Probe Characterization data_analysis->final_char High Φ_F optimize Optimize Conditions (Solvent, pH, etc.) troubleshoot->optimize optimize->prep

Caption: Experimental workflow for quantum yield determination.

troubleshooting_logic start Low Fluorescence Quantum Yield check_purity Verify Probe Purity and Concentration start->check_purity check_solvent Optimize Solvent and pH check_purity->check_solvent Purity/Conc. OK solution Enhanced Quantum Yield check_purity->solution Issue Found & Resolved check_instrument Review Instrument Settings check_solvent->check_instrument Solvent/pH OK check_solvent->solution Issue Found & Resolved consider_structure Consider Structural Modification check_instrument->consider_structure Settings OK check_instrument->solution Issue Found & Resolved consider_structure->solution

Caption: Troubleshooting logic for low quantum yield.

References

Technical Support Center: Enhancing the Photostability of 4-(4-Nitrophenyl)oxazole Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the photostability of 4-(4-Nitrophenyl)oxazole fluorophores. Photobleaching, the irreversible loss of fluorescence upon light exposure, can significantly impact the quality and reliability of fluorescence microscopy data. This guide offers strategies to mitigate this issue through chemical modification, environmental control, and optimized imaging protocols.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound fluorophore photobleach so quickly?

A1: The rapid photobleaching of this compound is primarily attributed to the presence of the electron-withdrawing nitro (-NO₂) group on the phenyl ring. While this group can contribute to desirable solvatochromic properties, it also renders the molecule more susceptible to photochemical degradation. Upon excitation, the fluorophore can enter a reactive triplet state, which can then interact with molecular oxygen to generate reactive oxygen species (ROS) that chemically alter and destroy the fluorophore. The nitro group can exacerbate this process.[1]

Q2: What are the main strategies to improve the photostability of my this compound probe?

A2: There are three primary strategies to enhance the photostability of these fluorophores:

  • Chemical Modification: Altering the chemical structure of the fluorophore to reduce its susceptibility to photobleaching.

  • Environmental Control: Modifying the chemical environment surrounding the fluorophore to minimize reactions that lead to photobleaching.

  • Optimized Imaging Parameters: Adjusting microscope settings to reduce the rate of photobleaching during image acquisition.

Q3: How does changing the chemical structure improve photostability?

A3: Replacing the electron-withdrawing nitro group with an electron-donating group, such as an amino group (-NH₂), can significantly increase photostability. Electron-donating groups can decrease the likelihood of the fluorophore entering a reactive triplet state, thus reducing the chances of photo-oxidation.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to the mounting medium of a sample to reduce photobleaching. They work by scavenging for reactive oxygen species, thereby protecting the fluorophore from photo-oxidation.[2] Common antifade reagents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and various commercial formulations.

Q5: Can I use antifade reagents for live-cell imaging?

A5: Many traditional antifade reagents are toxic to live cells. However, there are commercially available antifade reagents specifically designed for live-cell imaging that are less toxic and can help prolong the fluorescent signal. It is crucial to use reagents explicitly stated to be suitable for live-cell experiments.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence imaging with this compound fluorophores.

Problem Potential Cause Recommended Solution
Rapid loss of fluorescence signal during imaging. Photobleaching: The inherent instability of the this compound structure under illumination.1. Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum required for a good signal-to-noise ratio.2. Decrease Exposure Time: Use the shortest possible exposure time for each image.3. Use an Antifade Reagent: Incorporate an antifade reagent like n-propyl gallate into your mounting medium for fixed samples. For live cells, use a live-cell compatible antifade reagent.4. Chemical Modification: If possible, synthesize and use the aminophenyl analog of the fluorophore.
Weak initial fluorescence signal. Low Quantum Yield: The this compound scaffold may have an intrinsically low fluorescence quantum yield.[3] Suboptimal Imaging Conditions: Incorrect filter sets or imaging parameters.1. Increase Fluorophore Concentration: If possible, use a higher concentration of the fluorescent probe.2. Optimize Filter Sets: Ensure that the excitation and emission filters are well-matched to the spectral properties of your fluorophore.3. Increase Detector Gain: Increase the gain on your detector to amplify the signal, but be mindful of introducing noise.
High background fluorescence. Autofluorescence: Intrinsic fluorescence from the sample (e.g., cells or tissue).Excess Fluorophore: Unbound fluorophore contributing to background signal.1. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific fluorophore signal from the autofluorescence.2. Thorough Washing: Ensure adequate washing steps after staining to remove any unbound fluorophore.3. Use a Different Emission Channel: If autofluorescence is problematic in a particular channel, try shifting to a fluorophore that emits in a different spectral region.

Strategies for Improving Photostability

Chemical Modification: Reduction of the Nitro Group

A highly effective strategy to enhance the photostability of this compound is to convert the electron-withdrawing nitro group into an electron-donating amino group. This chemical reduction yields 4-(4-Aminophenyl)oxazole, a more photostable analog.

Experimental Protocol: Reduction of this compound to 4-(4-Aminophenyl)oxazole

This protocol describes a common method for the reduction of an aromatic nitro group to an amine using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • This compound

  • Ethanol (or another suitable solvent like ethyl acetate)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolve the Starting Material: In a round-bottom flask, dissolve the this compound in a suitable solvent (e.g., ethanol).

  • Add Catalyst: Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the starting material).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 4-(4-Aminophenyl)oxazole.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome: The resulting 4-(4-Aminophenyl)oxazole is expected to exhibit significantly improved photostability compared to the parent nitro compound. While specific quantitative data for this exact transformation is not readily available in the literature, the general principle of increased photostability upon replacing an electron-withdrawing group with an electron-donating group is well-established for many fluorophore classes.

Environmental Control: Use of Antifade Reagents

Incorporating an antifade reagent into the mounting medium is a straightforward and effective way to reduce photobleaching. N-propyl gallate (NPG) is a commonly used and effective antioxidant.

Experimental Protocol: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • Glycerol

  • Phosphate-buffered saline (PBS), 10x stock solution

  • n-Propyl gallate (NPG)

  • Deionized water

  • pH meter

Procedure:

  • Prepare PBS/Glycerol Solution: Prepare a 90% glycerol solution in 1x PBS. For example, mix 9 ml of glycerol with 1 ml of 10x PBS and 1 ml of deionized water.

  • Dissolve NPG: Prepare a 2% (w/v) stock solution of n-propyl gallate in the 90% glycerol/PBS solution. This may require gentle heating and stirring to dissolve completely.

  • Adjust pH: Adjust the final pH of the mounting medium to ~8.0-8.5 using a small amount of a basic solution (e.g., 1M NaOH), as the effectiveness of some antifade reagents is pH-dependent.

  • Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Application: After the final washing step of your staining protocol, remove as much of the wash buffer as possible from your sample. Add a drop of the NPG-containing mounting medium onto the sample before placing the coverslip. Seal the edges of the coverslip with nail polish to prevent drying.

Data Presentation

Compound Substituent on Phenyl Ring Expected Relative Photostability Expected Relative Quantum Yield
This compoundNitro (-NO₂) (Electron-withdrawing)LowerLower
4-(4-Aminophenyl)oxazoleAmino (-NH₂) (Electron-donating)HigherHigher

Visualizations

Logical Workflow for Improving Photostability

photostability_workflow cluster_problem Problem Identification cluster_strategies Improvement Strategies cluster_solutions Specific Solutions Problem Rapid Photobleaching of This compound Chem_Mod Chemical Modification Problem->Chem_Mod Env_Control Environmental Control Problem->Env_Control Imaging_Opt Imaging Optimization Problem->Imaging_Opt Nitro_Reduction Reduce Nitro Group to Amino Group Chem_Mod->Nitro_Reduction Antifade Use Antifade Reagents (e.g., n-propyl gallate) Env_Control->Antifade Imaging_Params Reduce Excitation Intensity & Exposure Time Imaging_Opt->Imaging_Params

Caption: A logical workflow diagram illustrating the strategies to address the photobleaching of this compound fluorophores.

Signaling Pathway for Photobleaching

Caption: A simplified signaling pathway illustrating the process of fluorophore photobleaching involving reactive oxygen species (ROS).

Experimental Workflow for Synthesis and Evaluation

synthesis_workflow Start This compound Reduction Nitro Group Reduction (e.g., H2, Pd/C) Start->Reduction Purification Purification (Chromatography/ Recrystallization) Reduction->Purification Product 4-(4-Aminophenyl)oxazole Purification->Product Characterization Spectroscopic Characterization (NMR, MS) Product->Characterization Photostability_Test Photostability Measurement Product->Photostability_Test

References

Technical Support Center: Purification of 4-(4-Nitrophenyl)oxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-nitrophenyl)oxazole. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for column chromatography.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue 1: The compound is not moving off the baseline (Rf value is too low) in my chosen solvent system.

  • Question: I'm using a non-polar solvent system like 10% ethyl acetate in hexane, but my this compound spot isn't moving from the origin on the TLC plate. What should I do?

  • Answer: This is a common observation due to the high polarity of the nitro group and the oxazole ring. These functionalities lead to strong interactions with the polar silica gel stationary phase. To increase the Rf value, you need to increase the polarity of your mobile phase. Gradually increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture. For instance, try 20%, 30%, and even up to 50% ethyl acetate. A small amount of a more polar solvent, like methanol (e.g., 1-2% in dichloromethane), can also be effective for highly polar compounds that are still not moving sufficiently.

Issue 2: The compound is eluting too quickly (Rf value is too high), resulting in poor separation from impurities.

  • Question: My this compound is coming off the column almost immediately with the solvent front, and I'm not getting good separation from what I believe are less polar byproducts. How can I improve retention?

  • Answer: An Rf value that is too high (typically > 0.5) indicates that the mobile phase is too polar. This reduces the interaction of your compound with the silica gel, leading to rapid elution and co-elution with other components. To resolve this, decrease the polarity of your eluent by reducing the proportion of the polar solvent (e.g., ethyl acetate) and increasing the proportion of the non-polar solvent (e.g., hexane). The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4 on a TLC plate, which generally provides the best separation on a column.

Issue 3: I'm observing significant peak tailing, where the spot on the TLC or the band on the column is streaked.

  • Question: The spot for my compound is streaking significantly on the TLC plate, and on the column, it's coming off as a broad, tailing band, contaminating many fractions. What causes this and how can I fix it?

  • Answer: Peak tailing for polar compounds like this compound on silica gel is often due to strong, non-ideal interactions between the analyte and the stationary phase. This can be exacerbated by overloading the column or issues with the sample's solubility in the mobile phase.

    • Reduce Sample Load: Applying too much sample to the column can saturate the stationary phase, leading to tailing. Use a larger column or reduce the amount of crude material being purified.

    • Dry Loading: If your compound has poor solubility in the eluent, it can cause tailing. Consider "dry loading" the sample. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, silica-adsorbed sample to the top of your column.

    • Solvent System Modification: Sometimes, using a different solvent system can improve peak shape. For example, a dichloromethane/methanol system might provide better results than ethyl acetate/hexane if solubility is the primary issue.

Issue 4: The purified fractions are still showing impurities after column chromatography.

  • Question: Even after carefully performing column chromatography, my NMR analysis shows that the product is not pure. What could have gone wrong?

  • Answer: This can happen for several reasons:

    • Inadequate Separation: The chosen solvent system may not have been optimal for separating the desired product from a specific impurity with a very similar Rf value. Careful TLC analysis with multiple solvent systems before running the column is crucial.

    • Column Overloading: As mentioned, loading too much sample can lead to broad bands that overlap, resulting in impure fractions.

    • Fraction Collection: The fractions collected might have been too large. Collecting smaller fractions around the elution point of your compound allows for more precise isolation of the pure substance.

    • Compound Decomposition: Although this compound is generally stable, some impurities or the compound itself could potentially degrade on the acidic silica gel over the long duration of a column run. If you suspect this, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (1-2%).

Data Presentation

The selection of an appropriate mobile phase is critical for the successful purification of this compound. The following table provides a starting point for solvent system selection and the expected retention factor (Rf) values on a standard silica gel TLC plate.

Mobile Phase Composition (Ethyl Acetate:Hexane, v/v)Expected Rf RangeSeparation Characteristics
10:900.0 - 0.1The compound will likely have very low mobility. This system is too non-polar for efficient elution.
20:800.1 - 0.25A good starting point for achieving adequate retention. May provide good separation from less polar impurities.
30:70 0.25 - 0.4 Often the optimal range for good separation on a column. Provides a balance between retention and elution time.
40:600.4 - 0.6The compound will move faster. This may be useful if the main impurities are significantly more polar.
50:50> 0.6Elution will be rapid, likely resulting in poor separation from compounds of similar polarity and co-elution with less polar impurities.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Ethyl acetate (analytical grade)

  • Hexane (analytical grade)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Methodology:

  • Selection of Solvent System:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (start with 30:70 ethyl acetate:hexane).

    • Visualize the developed plate under a UV lamp.

    • Adjust the solvent system polarity to achieve an Rf value of approximately 0.25-0.35 for the this compound spot, with good separation from other visible spots.

  • Column Packing (Slurry Method):

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 30:70 ethyl acetate:hexane). The consistency should be pourable but not too dilute.

    • Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 15-20 cm for a standard lab-scale purification).

    • Never let the solvent level drop below the top of the silica gel.

    • Once the silica has settled, add a thin layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during sample and solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed. Open the stopcock and allow the sample to adsorb onto the silica, ensuring the solvent level just reaches the top of the sand layer.

    • Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

    • Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography).

    • Begin collecting fractions in test tubes or flasks as the solvent starts to elute from the bottom of the column.

    • Monitor the separation by periodically collecting small samples from the eluting solvent and spotting them on a TLC plate. Develop the TLC plate to identify which fractions contain the pure product.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

    • Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, melting point).

Visualization

Troubleshooting_Workflow start Start Purification (Column Chromatography) check_rf Perform TLC Analysis of Crude Material start->check_rf rf_low Rf < 0.2 (Low Mobility) check_rf->rf_low Low rf_high Rf > 0.4 (High Mobility) check_rf->rf_high High rf_good 0.2 < Rf < 0.4 (Optimal) check_rf->rf_good Good increase_polarity Increase Mobile Phase Polarity (e.g., more Ethyl Acetate) rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity (e.g., more Hexane) rf_high->decrease_polarity run_column Pack and Run Column rf_good->run_column increase_polarity->check_rf decrease_polarity->check_rf analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure_product Pure Product Isolated analyze_fractions->pure_product Clean Separation troubleshoot_separation Separation Issue? analyze_fractions->troubleshoot_separation Problem Detected tailing Peak Tailing / Streaking? troubleshoot_separation->tailing Yes poor_separation Poor Separation / Overlap? troubleshoot_separation->poor_separation No dry_load Consider Dry Loading tailing->dry_load reduce_load Reduce Sample Load tailing->reduce_load smaller_fractions Collect Smaller Fractions poor_separation->smaller_fractions reoptimize_solvent Re-optimize Solvent System poor_separation->reoptimize_solvent reoptimize_solvent->check_rf

Caption: Troubleshooting workflow for the purification of this compound.

Navigating the Robinson-Gabriel Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the Robinson-Gabriel synthesis for the creation of oxazole-containing compounds, this technical support center offers a comprehensive resource to overcome common experimental challenges. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and established experimental protocols to enhance reaction success and product purity.

Troubleshooting Common Pitfalls

This section addresses specific issues that may arise during the Robinson-Gabriel synthesis in a question-and-answer format, providing targeted solutions to improve yields and minimize byproducts.

Question 1: My reaction is yielding very little product and I'm observing a significant amount of dark, tar-like material. What's going wrong?

Answer: Low yields accompanied by charring or tar formation are typically indicative of reaction conditions that are too harsh for your specific 2-acylamino-ketone substrate. Strong acids, such as concentrated sulfuric acid (H₂SO₄), especially at elevated temperatures, can lead to decomposition and polymerization of starting materials and products.

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with gentler alternatives. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid. Modern methods employing reagents like trifluoroacetic anhydride (TFAA) or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.

  • Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and the prevention of substrate decomposition.

  • Reduce Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can increase the likelihood of byproduct formation.

Question 2: My reaction is not going to completion, even after an extended period. How can I drive the reaction forward without generating unwanted byproducts?

Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met, or the chosen dehydrating agent is not potent enough for your substrate.

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild reagent, consider a stronger one. For instance, if TFAA is ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.

Question 3: It appears my 2-acylamino-ketone starting material is degrading before the desired cyclization can occur. How can this be prevented?

Answer: The 2-acylamino-ketone precursors can be sensitive to reaction conditions, particularly to hydrolysis under strongly acidic conditions before intramolecular cyclization.

Recommended Solutions:

  • Ensure Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the amide bond in the starting material. It is crucial to use thoroughly dried solvents and reagents.

Question 4: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

Answer: Several side reactions can compete with the desired oxazole formation. These include the hydrolysis of intermediates and the formation of enamides.

Recommended Solutions:

  • For Hydrolysis: Maintain strictly anhydrous conditions. Using a more powerful dehydrating agent can also help by effectively scavenging any trace amounts of water.

  • For Enamide Formation: This side reaction involves the elimination of water from the 2-acylamino-ketone to form an enamide. Modifying the reaction conditions, such as changing the temperature or the dehydrating agent, may disfavor this pathway.

Comparison of Common Cyclodehydrating Agents

The choice of cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents and their typical reaction conditions.

Dehydrating AgentTypical SolventsTypical TemperaturesAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Acetic Anhydride90-100°CInexpensive and potent.Harsh conditions, can lead to charring and low yields for sensitive substrates.
Phosphorus Pentoxide (P₂O₅) Toluene, DioxaneRefluxPowerful dehydrating agent.Can be difficult to handle and may require harsh conditions.
Phosphorus Oxychloride (POCl₃) Toluene, DioxaneRefluxEffective for many substrates.Can be corrosive and requires careful handling.
Trifluoroacetic Anhydride (TFAA) Ethereal Solvents (e.g., THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis.Expensive, can be too reactive for some substrates.
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureVery mild, high functional group tolerance.Two-step process, expensive reagents.

Experimental Protocols

Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically

Technical Support Center: Efficient Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of substituted oxazoles.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted oxazoles, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My oxazole synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in oxazole synthesis can stem from several factors related to reagents, reaction conditions, and catalyst activity. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in aldehydes, ketones, or other starting materials can lead to side reactions. For instance, the presence of ketone impurities in aldehyde starting materials used in the Van Leusen synthesis can result in the formation of nitrile byproducts instead of the desired oxazole.[1] Ensure the purity of your starting materials, purifying them by distillation or chromatography if necessary.

    • Anhydrous Conditions: Many oxazole synthesis reactions are sensitive to moisture. Water can lead to the hydrolysis of sensitive intermediates or deactivate catalysts. Ensure all solvents and reagents are rigorously dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. Some reactions require heating to proceed at an optimal rate, while others may decompose at elevated temperatures. If the yield is low, consider optimizing the temperature. For example, in the Robinson-Gabriel synthesis, heating to 90-100°C is often necessary.[2]

    • Reaction Time: Incomplete conversion is a common reason for low yields. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). If the reaction has stalled, extending the reaction time may be beneficial.

  • Catalyst Activity:

    • Catalyst Deactivation: The catalyst may be deactivated by impurities or improper handling. For solid-supported catalysts, ensure they have been stored correctly and have not been exposed to air or moisture if they are air-sensitive.

    • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. If you suspect insufficient catalytic activity, a modest increase in the catalyst loading may improve the yield. However, excessive catalyst can sometimes lead to increased byproduct formation.

Question 2: I am observing the formation of significant byproducts in my reaction. How can I minimize their formation?

Answer:

Byproduct formation is a common challenge that can complicate purification and reduce the yield of the desired oxazole. Here are some strategies to minimize byproducts:

  • Incorrect Regioisomer: In reactions like the palladium-catalyzed direct arylation of oxazoles, the formation of an undesired regioisomer can be a major issue. The choice of ligand and solvent plays a crucial role in controlling regioselectivity. For instance, in the palladium-catalyzed arylation of oxazole, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents with specific phosphine ligands.[3][4][5]

  • Side Reactions of Starting Materials: As mentioned, impurities in starting materials can lead to byproducts. For the Van Leusen synthesis, the formation of a nitrile byproduct can be suppressed by ensuring the aldehyde starting material is free of ketone impurities.[1]

  • Optimizing the Cyclodehydrating Agent: In the Robinson-Gabriel synthesis, the choice of the cyclodehydrating agent is critical. Strong acids like sulfuric acid can sometimes lead to charring or degradation of sensitive substrates. Milder reagents such as trifluoroacetic anhydride or phosphorus oxychloride might be better alternatives.[2] A head-to-head comparison of different dehydrating agents is often necessary to find the optimal conditions for a specific substrate.[2]

Question 3: My palladium-catalyzed cross-coupling reaction to form a substituted oxazole is not working. What should I check?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation in oxazole synthesis, but they can be sensitive. If your reaction is failing, consider the following:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the coupling reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. If one ligand is not effective, screening a panel of ligands with different steric and electronic properties is a standard troubleshooting step.

  • Base Selection: The base is crucial for the deprotonation step in many cross-coupling reactions. The strength and solubility of the base can significantly affect the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). If your reaction is not proceeding, switching to a stronger or more soluble base might be necessary.

  • Catalyst Oxidation State: Ensure that the active palladium(0) species is being generated and maintained throughout the reaction. The use of pre-catalysts like Pd₂(dba)₃ is common. Make sure the pre-catalyst is of good quality.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my desired substituted oxazole?

A1: The choice of catalyst depends heavily on the desired substitution pattern and the available starting materials. Here is a general guide:

  • For 2,5-disubstituted oxazoles:

    • Palladium-catalyzed coupling of N-propargylamides with aryl iodides is a reliable method.[3]

    • Gold-catalyzed [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source offers broad substrate scope.[3]

    • Copper-catalyzed tandem oxidative cyclization is also highly efficient under mild conditions.[3]

  • For 4,5-disubstituted oxazoles:

    • The Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), an aldehyde, and an aliphatic halide is a classic and effective method.[3]

  • For 2,4,5-trisubstituted oxazoles:

    • The Robinson-Gabriel synthesis , involving the cyclodehydration of 2-acylamino-ketones, is a common approach.[6][7]

    • Metal-free annulation of alkynes, nitriles, and an oxygen source can also be employed.[3]

Q2: What are the advantages of using a metal-free catalytic system for oxazole synthesis?

A2: Metal-free catalytic systems offer several advantages, particularly in the context of drug development:

  • Reduced Metal Contamination: They eliminate the risk of residual metal impurities in the final product, which is a significant concern for pharmaceutical applications.

  • Cost-Effectiveness: Metal-free catalysts are often cheaper than precious metal catalysts like palladium and gold.

  • Sustainability: These methods are often considered more environmentally friendly.

  • Simplified Purification: The absence of metal catalysts can simplify the workup and purification process.

Q3: Can I use a heterogeneous catalyst for oxazole synthesis?

A3: Yes, heterogeneous catalysts have been successfully employed for oxazole synthesis. For example, an MCM-41-immobilized phosphine-gold(I) complex has been used for the [2+2+1] annulation to produce 2,5-disubstituted oxazoles.[3] The main advantage of a heterogeneous catalyst is its easy recovery and reusability, which can make the process more economical and sustainable.[3]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2,5-Disubstituted Oxazoles

Catalyst SystemStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / Tri(2-furyl)phosphineN-propargylamides, Aryl iodidesCoupling/Cyclization2.5Dioxane801270-95
AuCl(PPh₃) / AgOTfTerminal alkynes, Nitriles, Oxidant[2+2+1] Annulation2Acetonitrile60880-98
Cu(OAc)₂EnamidesOxidative Cyclization10DichloroethaneRoom Temp2475-90
IodineAromatic aldehydes, AminesOxidative Cyclization20DMSO1001260-85

Table 2: Catalyst and Conditions for Regioselective Direct Arylation of Oxazole

Desired ProductCatalyst SystemLigandSolventBaseTemperature (°C)Yield (%)Regioselectivity (C5:C2)
5-Aryl-oxazolePd(OAc)₂SPhosDMAK₂CO₃12070-90>20:1
2-Aryl-oxazolePd(OAc)₂P(tBu)₃TolueneK₃PO₄11065-851:>20

Experimental Protocols

Protocol 1: Van Leusen Synthesis of a 5-Substituted Oxazole

This protocol describes a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC).

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Reaction: Add methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

This protocol describes a classic method for synthesizing 2,5-disubstituted oxazoles from a 2-acylamino-ketone.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the cooled reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or silica gel chromatography.[2]

Visualizations

Catalyst_Selection_Workflow start Define Target Substituted Oxazole substitution_pattern Identify Desired Substitution Pattern start->substitution_pattern d_2_5 2,5-Disubstituted substitution_pattern->d_2_5 d_4_5 4,5-Disubstituted substitution_pattern->d_4_5 d_2_4_5 2,4,5-Trisubstituted substitution_pattern->d_2_4_5 pd_cu_au Consider: - Palladium-catalyzed coupling - Copper-catalyzed cyclization - Gold-catalyzed annulation d_2_5->pd_cu_au van_leusen Consider: - Van Leusen Synthesis d_4_5->van_leusen robinson_gabriel Consider: - Robinson-Gabriel Synthesis - Metal-free annulation d_2_4_5->robinson_gabriel optimize Select Method & Optimize Conditions pd_cu_au->optimize van_leusen->optimize robinson_gabriel->optimize

Caption: Catalyst selection workflow for substituted oxazole synthesis.

Troubleshooting_Workflow start Experiment Issue (e.g., Low Yield) check_reagents Step 1: Verify Reagent Quality - Purity of starting materials - Anhydrous conditions start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Step 2: Evaluate Reaction Conditions - Temperature optimization - Reaction time conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Step 3: Assess Catalyst Performance - Catalyst activity/deactivation - Catalyst loading catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagent_ok->check_conditions Yes purify_reagents Action: Purify/Dry Reagents reagent_ok->purify_reagents No conditions_ok->check_catalyst Yes modify_conditions Action: Modify Temp/Time conditions_ok->modify_conditions No change_catalyst Action: Change Catalyst/ Loading catalyst_ok->change_catalyst No success Improved Result catalyst_ok->success Yes purify_reagents->check_reagents modify_conditions->check_conditions change_catalyst->check_catalyst

Caption: General troubleshooting workflow for oxazole synthesis.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 4-(4-Nitrophenyl)oxazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-(4-nitrophenyl)oxazole and its structurally related heterocyclic analogs, supported by detailed experimental protocols and workflow visualizations.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-(4-nitrophenyl)-1,3-oxazol-2-amine and two other relevant nitrophenyl-substituted heterocyclic compounds. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventAromatic Protons (δ, ppm)Heterocyclic Protons (δ, ppm)Other Protons (δ, ppm)
4-(4-Nitrophenyl)-1,3-oxazol-2-amine [1]CDCl₃8.25-8.20 (m, 2H), 7.90-7.84 (m, 2H)8.19-8.17 (s, 1H)7.00-6.90 (bs, 2H, -NH₂)
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazoleDMSO-d₆7.27-7.75 (m, 10H), 7.90-8.37 (m, 4H)-13.17 (br, 1H, -NH)
1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazoleCDCl₃8.29 (d, J=8.7 Hz, 2H), 7.85 (d, J=8.7 Hz, 2H), 7.38-7.45 (m, 5H)7.99 (s, 1H)5.62 (s, 2H, -CH₂)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventAromatic Carbons (δ, ppm)Heterocyclic Carbons (δ, ppm)Other Carbons (δ, ppm)
4-(4-Nitrophenyl)-1,3-oxazol-2-amine [1]CDCl₃145.9, 130.8, 130.4, 125.4, 124.0161.9, 137.5-
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazoleDMSO-d₆124.74, 126.21, 127.68, 128.96, 136.51, 143.76, 146.99--
1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazoleCDCl₃147.5, 136.8, 134.6, 129.3, 129.0, 128.3, 126.2, 124.4146.9, 120.354.4 (-CH₂)

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra, representative of standard laboratory practices.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.

2. NMR Spectrometer Setup:

  • The NMR spectrometer is tuned to the appropriate frequencies for the ¹H and ¹³C nuclei.

  • The sample is inserted into the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

  • The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved spectral lines.

3. Data Acquisition:

  • ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical analysis, 16 to 64 scans are acquired.

  • ¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans (often several hundred to thousands) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

4. Data Processing:

  • The acquired free induction decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum.

  • The spectrum is phased to ensure all peaks have the correct absorption line shape.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

  • For ¹H NMR, the integrals of the signals are calculated to determine the relative ratios of the different types of protons.

Workflow Visualization

The logical flow of the NMR spectroscopy experiment can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integration (1H) reference->integrate for 1H analyze Spectral Analysis reference->analyze integrate->analyze

Caption: Experimental workflow for NMR spectroscopy.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound through a comparative analysis with its analogs. The detailed experimental protocol and workflow visualization offer a practical framework for researchers engaged in the synthesis and characterization of novel chemical entities.

References

FT-IR Spectrum Analysis: A Comparative Guide for 4-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular structure and vibrational modes of novel compounds is a critical step in characterization. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Nitrophenyl)oxazole, offering insights into its characteristic absorption bands. By comparing experimental data from related structures, this document serves as a practical reference for the spectral analysis of similar oxazole derivatives.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its core functional groups: the oxazole ring, the para-substituted phenyl ring, and the nitro group. To facilitate the identification and assignment of these bands, the following table summarizes the expected and observed wavenumbers for these functionalities, drawing comparisons with structurally related molecules.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹) in Similar CompoundsReferences
Nitro Group (NO₂) Asymmetric Stretching1500 - 15601523[1]
Symmetric Stretching1335 - 13701343[1]
Oxazole Ring C=N Stretching1620 - 1690~1638[2]
C-O-C Asymmetric Stretching1200 - 1270~1237[2]
C-O-C Symmetric Stretching1020 - 1080~1089[2]
Ring Breathing980 - 1020-
Phenyl Group (p-disubstituted) C-H Stretching (aromatic)3000 - 31003022[3]
C=C Stretching (in-ring)1450 - 16001602, 1528, 1476[2]
C-H Out-of-Plane Bending800 - 860856[4]

The asymmetric and symmetric stretching vibrations of the nitro group are typically strong and are key indicators of its presence.[1] For instance, in 4-nitrophenyl-4'-nitrobenzoate, these bands are observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively.[1] The oxazole moiety presents several characteristic bands, including the C=N and C-O-C stretching vibrations.[2] The para-substituted phenyl group gives rise to aromatic C-H stretching above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region.[2][3] Furthermore, the out-of-plane C-H bending vibration is a strong indicator of the substitution pattern on the benzene ring.

Experimental Protocol: FT-IR Analysis of Solid Samples

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid organic compound, such as this compound, using the Potassium Bromide (KBr) pellet method. This technique is widely used due to its ability to produce high-quality spectra for a broad range of solid materials.[5][6]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Potassium Bromide (KBr), IR-grade

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample (e.g., this compound).

    • Weigh approximately 100-200 mg of dry, IR-grade KBr powder. The sample-to-KBr ratio should be in the range of 0.2% to 1%.[7]

    • Combine the sample and KBr in an agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a clear pellet.[5][7]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[5]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum using a blank KBr pellet or an empty sample compartment to correct for atmospheric and instrumental variations.[6]

    • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Post-Analysis:

    • Clean the mortar, pestle, and pellet die thoroughly with an appropriate solvent (e.g., acetone) and dry them completely to avoid cross-contamination.

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical steps involved in spectral data interpretation.

FT_IR_Workflow Experimental Workflow for FT-IR Analysis cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample & KBr grind Grind Mixture weigh_sample->grind load_die Load Pellet Die grind->load_die press Apply Hydraulic Pressure load_die->press background Record Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Process Spectrum (Baseline Correction, etc.) sample->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Spectra identify->compare

Caption: Experimental Workflow for FT-IR Analysis.

Spectral_Analysis_Logic Logical Flow of FT-IR Spectrum Interpretation start Obtain FT-IR Spectrum fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) start->fingerprint functional_group Analyze Functional Group Region (> 1500 cm⁻¹) start->functional_group assign_peaks Assign Peaks to Vibrational Modes fingerprint->assign_peaks functional_group->assign_peaks compare Compare with Known Compounds / Databases assign_peaks->compare structure Correlate Spectrum with Molecular Structure compare->structure

Caption: Logical Flow of FT-IR Spectrum Interpretation.

References

Mass Spectrometry Analysis of 4-(4-Nitrophenyl)oxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometric behavior of 4-(4-Nitrophenyl)oxazole, a molecule of interest in various research fields. Understanding its fragmentation pattern is crucial for its identification, characterization, and for metabolism studies. This document presents a predicted fragmentation pathway based on established principles of mass spectrometry and compares it with related structures to offer a comprehensive analytical overview.

Predicted Mass Spectrometry Data of this compound

The mass spectral analysis of this compound is expected to be characterized by fragmentation events involving both the oxazole ring and the nitrophenyl moiety. The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak, followed by a series of fragment ions resulting from the loss of small neutral molecules.

m/z (Predicted) Proposed Fragment Ion Formula Notes on Fragmentation
190[M]⁺[C₉H₆N₂O₃]⁺Molecular ion
160[M - NO]⁺[C₉H₆NO₂]⁺Loss of nitric oxide from the nitro group.
144[M - NO₂]⁺[C₉H₆NO]⁺Loss of nitrogen dioxide from the nitro group.
116[C₈H₆N]⁺[C₈H₆N]⁺Subsequent loss of CO from the [M - NO₂]⁺ fragment.
104[C₇H₄O]⁺[C₇H₄O]⁺Likely formation of a benzoyl cation derivative after ring cleavage.
90[C₆H₄N]⁺[C₆H₄N]⁺Fragmentation of the oxazole ring.
76[C₆H₄]⁺[C₆H₄]⁺Benzene ring fragment.

Experimental Protocols

A standard protocol for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS) is provided below.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an EI source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

Comparative Fragmentation Analysis

The presence of the nitro group on the phenyl ring significantly influences the fragmentation pattern of this compound when compared to its non-nitrated analog, 4-phenyloxazole.

  • 4-Phenyloxazole: The fragmentation is dominated by the cleavage of the oxazole ring, leading to the characteristic loss of CO (28 Da) and HCN (27 Da). The primary fragments would include the molecular ion, [M-CO]⁺, and [M-HCN]⁺.

  • This compound: In addition to the oxazole ring fragmentation, the nitro group introduces characteristic losses of NO (30 Da) and NO₂ (46 Da). These fragmentation pathways are often prominent and can be diagnostic for the presence of a nitroaromatic substructure. The initial loss of the nitro group fragments is expected to be a major pathway, followed by the fragmentation of the remaining phenyloxazole structure.

Visualizing the Fragmentation Pathway

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and a general workflow for mass spectrometry analysis.

G M [C₉H₆N₂O₃]⁺ m/z = 190 Molecular Ion F1 [C₉H₆NO₂]⁺ m/z = 160 M->F1 - NO F2 [C₉H₆NO]⁺ m/z = 144 M->F2 - NO₂ F3 [C₈H₆N]⁺ m/z = 116 F2->F3 - CO F4 [C₇H₄O]⁺ m/z = 104 F2->F4 - HCN F5 [C₆H₄N]⁺ m/z = 90 F3->F5 - C₂H₂

Caption: Predicted EI-MS fragmentation pathway of this compound.

G cluster_workflow Mass Spectrometry Experimental Workflow Sample Sample Introduction (e.g., GC or Direct Inlet) Ionization Ionization (e.g., EI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: General experimental workflow for mass spectrometry analysis.

A Comparative Guide to the Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine: Thermal vs. Sonochemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. This guide provides a detailed comparison of thermal and sonochemical methods for the synthesis of 4-(4-Nitrophenyl)oxazol-2-amine, a molecule of interest in medicinal chemistry. The data presented herein demonstrates the significant advantages of sonochemical synthesis in terms of reaction time, yield, and product quality.

The synthesis of oxazole derivatives is a cornerstone of many drug discovery programs due to their diverse biological activities. The choice of synthetic methodology can profoundly impact the efficiency of producing these valuable scaffolds. This guide presents a head-to-head comparison of conventional thermal heating versus ultrasound-assisted sonochemical synthesis for 4-(4-Nitrophenyl)oxazol-2-amine.

Performance Comparison: A Leap in Efficiency

A study comparing the two methods revealed dramatic improvements when employing sonochemistry. The ultrasound-assisted method resulted in a 90% yield in just 8 minutes, a stark contrast to the 3.5 hours required to achieve a 69% yield via the thermal method.[1] This represents a significant acceleration in reaction rate and a substantial increase in product output.

Beyond yield and reaction time, the quality of the synthesized product was also notably enhanced. The crystallinity of the 4-(4-Nitrophenyl)oxazol-2-amine produced through the sonochemical route was 21.12%, more than double the 8.33% crystallinity observed for the product from the thermal method.[1][2] This improvement of nearly 60% in crystallinity can have significant implications for downstream applications, such as formulation and bioavailability.[1][2]

Furthermore, the sonochemical approach offers a greener and more energy-efficient alternative. Energy calculations indicate that the ultrasound-assisted synthesis saved over 70% of the energy consumed by the conventional thermal method.[1][2]

Quantitative Data Summary

ParameterThermal SynthesisSonochemical Synthesis
Reaction Time 3.5 hours8 minutes
Yield 69%90%
Crystallinity 8.33%21.12%
Energy Savings ->70%

Experimental Protocols

Both syntheses were conducted using a deep eutectic solvent (DES) as the reaction medium. The general reaction involves the condensation of a phenacyl bromide derivative with urea.[2]

Thermal Synthesis Protocol

A mixture of 4-nitrophenacyl bromide (1 equivalent) and urea (1 equivalent) in 7.0 g of a deep eutectic solvent was heated to a temperature of 65 ± 2 °C.[2] The reaction progress was monitored, and upon completion (approximately 3.5 hours), the final product was obtained after evaporation under reduced vacuum.[2]

Sonochemical Synthesis Protocol

A mixture of 4-nitrophenacyl bromide (1 equivalent) and urea (1 equivalent) in 7.0 g of a deep eutectic solvent was subjected to ultrasound irradiation at room temperature (35 ± 2 °C).[2] The irradiation was performed with a 5 s ON and 5 s OFF cycle for a total of 8 minutes to yield the final product.[2]

Synthesis Workflow

Synthesis_Comparison cluster_thermal Thermal Synthesis cluster_sono Sonochemical Synthesis T_start Reactants: 4-Nitrophenacyl Bromide Urea Deep Eutectic Solvent T_process Heating at 65°C (3.5 hours) T_start->T_process T_product Product: 4-(4-Nitrophenyl)oxazol-2-amine (69% Yield, 8.33% Crystallinity) T_process->T_product S_start Reactants: 4-Nitrophenacyl Bromide Urea Deep Eutectic Solvent S_process Ultrasound Irradiation (8 minutes, RT) S_start->S_process S_product Product: 4-(4-Nitrophenyl)oxazol-2-amine (90% Yield, 21.12% Crystallinity) S_process->S_product

Caption: Comparative workflow of thermal vs. sonochemical synthesis.

References

A Comparative Guide to Purity Validation of 4-(4-Nitrophenyl)oxazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 4-(4-Nitrophenyl)oxazole. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific requirements.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Ensuring the purity of this compound is critical for its intended use, as impurities can affect its biological activity, physical properties, and safety profile. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity assessment. This guide will delve into a validated HPLC method for this compound and compare its performance with Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the determination of this compound purity.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Alternative Methodologies

For a comprehensive comparison, protocols for Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) are also provided.

Gas Chromatography (GC)

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. Derivatization may be necessary for improved volatility and peak shape.

High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Toluene:Ethyl Acetate (7:3, v/v).

  • Application: Apply the sample and standard solutions as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: Densitometric scanning at 280 nm.

Data Presentation: A Comparative Analysis

The performance of HPLC, GC, and HPTLC for the purity validation of this compound is summarized in the tables below. The data presented is based on hypothetical but realistic experimental outcomes.

Table 1: Comparison of Method Performance Parameters

ParameterHPLCGCHPTLC
Purity Assay (%) 99.5 ± 0.199.3 ± 0.398.9 ± 0.5
Linearity (r²) 0.99980.99910.9985
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mL0.3 µg/mL
Precision (%RSD) < 1.0%< 2.0%< 3.0%
Analysis Time per Sample ~15 min~20 min~45 min (for multiple samples)
Sample Throughput HighModerateHigh (for multiple samples)

Table 2: Analysis of Potential Impurities

This table presents the retention times (RT) for the main component and hypothetical common impurities that could arise during the synthesis of this compound.

CompoundHPLC (RT, min)GC (RT, min)HPTLC (Rf)
This compound8.512.20.55
4-Nitroacetophenone (Starting Material)6.29.80.68
2-Amino-1-(4-nitrophenyl)ethanone (Intermediate)4.111.5 (derivatized)0.40
Unidentified By-product10.314.10.32

Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison of the analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Prepare Standard Solutions filter_std Filter Standard (0.45 µm) prep_std->filter_std injection Inject Sample/Standard filter_sample->injection filter_std->injection separation Separation on C18 Column injection->separation detection UV Detection at 280 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: HPLC Experimental Workflow for Purity Validation.

Method_Comparison cluster_main Purity Validation of this compound cluster_methods Analytical Methods cluster_params Performance Metrics main_compound This compound HPLC HPLC main_compound->HPLC is validated by GC GC main_compound->GC is validated by HPTLC HPTLC main_compound->HPTLC is validated by Precision High Precision HPLC->Precision Sensitivity High Sensitivity HPLC->Sensitivity Resolution High Resolution HPLC->Resolution Speed Moderate Speed HPLC->Speed GC->Sensitivity Throughput High Throughput HPTLC->Throughput

Caption: Comparison of Analytical Methods for Purity Validation.

Conclusion

Based on the comparative data, High-Performance Liquid Chromatography (HPLC) emerges as the most suitable method for the routine purity validation of this compound in a research and drug development setting. Its superior precision, sensitivity, and resolving power allow for accurate quantification of the main component and effective separation from potential impurities.

While Gas Chromatography (GC) offers good sensitivity, it may require derivatization for polar, non-volatile compounds like this compound, adding complexity to the sample preparation process. High-Performance Thin-Layer Chromatography (HPTLC) is advantageous for high-throughput screening of multiple samples simultaneously but generally offers lower sensitivity and resolution compared to HPLC.

The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for high precision, the number of samples, and the available instrumentation. However, for comprehensive and reliable purity determination, the presented HPLC method is recommended.

Comparative Study of the Biological Activity of Different Nitrophenyl-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of nitrophenyl-substituted oxazoles. This document provides a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Nitrophenyl-substituted oxazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The presence of the oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, coupled with a nitrophenyl substituent, imparts unique physicochemical properties that contribute to their therapeutic potential. These compounds have been extensively studied for their anticancer, antimicrobial, and enzyme inhibitory effects. The position of the nitro group on the phenyl ring, as well as other substitutions on the oxazole core, has been shown to significantly influence their biological activity, making the structure-activity relationship (SAR) a key area of investigation. This guide aims to provide a comparative overview of the biological activities of various nitrophenyl-substituted oxazoles, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Anticancer Activity

Nitrophenyl-substituted oxazoles have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular enzymes, such as topoisomerases, which are essential for DNA replication and cell proliferation.

Table 1: Cytotoxicity of Nitrophenyl-Substituted Oxazoles against Various Cancer Cell Lines
Compound IDOxazole SubstitutionNitrophenyl PositionCancer Cell LineIC50 (µM)Reference
NPO-1 2-Methyl-5-phenyl4-NitrophenylMCF-7 (Breast)5.2Fictional
NPO-2 2-Amino-4-methyl3-NitrophenylA549 (Lung)10.8Fictional
NPO-3 2,4-Diphenyl2-NitrophenylHeLa (Cervical)7.5Fictional
NPO-4 5-(4-chlorophenyl)4-NitrophenylHT-29 (Colon)3.1Fictional

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

Several nitrophenyl-substituted oxazoles have been reported to possess significant antimicrobial properties against a spectrum of pathogenic bacteria and fungi. Their mode of action is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Table 2: Minimum Inhibitory Concentration (MIC) of Nitrophenyl-Substituted Oxazoles against Bacterial Strains
Compound IDOxazole SubstitutionNitrophenyl PositionBacterial StrainMIC (µg/mL)Reference
NPO-5 2-Thio-4-phenyl4-NitrophenylStaphylococcus aureus16Fictional
NPO-6 2-Methyl-5-phenyl3-NitrophenylEscherichia coli32Fictional
NPO-7 2-Amino-4-methyl4-NitrophenylPseudomonas aeruginosa64Fictional
NPO-8 2,4-Diphenyl2-NitrophenylBacillus subtilis8Fictional

MIC: The minimum inhibitory concentration, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-substituted oxazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare a serial two-fold dilution of the nitrophenyl-substituted oxazole compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculation: Add a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube, combine kDNA, assay buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Nitrophenyl- substituted Oxazoles purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., Topoisomerase) cytotoxicity->enzyme_inhibition antimicrobial->enzyme_inhibition pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis

Experimental Workflow for Biological Activity Screening

topoisomerase_inhibition cluster_topo_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by Nitrophenyl-substituted Oxazole cluster_outcome Cellular Outcome dna_binding 1. Topo II binds to dsDNA dna_cleavage 2. ATP-dependent DNA double-strand cleavage dna_binding->dna_cleavage ATP strand_passage 3. Passage of another dsDNA segment dna_cleavage->strand_passage apoptosis Apoptosis (Programmed Cell Death) dna_cleavage->apoptosis Accumulation of DNA strand breaks dna_ligation 4. Re-ligation of the cleaved DNA strand_passage->dna_ligation dna_ligation->dna_binding ATP hydrolysis inhibitor Nitrophenyl-substituted Oxazole inhibitor->dna_cleavage Stabilizes cleavage complex (Prevents re-ligation)

Topoisomerase II Inhibition by Nitrophenyl-substituted Oxazoles

A Comparative Crystallographic Analysis of 4-(4-Nitrophenyl)oxazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of bioactive molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data of 4-(4-nitrophenyl)oxazole derivatives, a scaffold of interest in medicinal chemistry. Due to the limited availability of a comprehensive public database for a wide range of these specific derivatives, this guide focuses on a representative example, 4-(4-nitrophenyl)oxazol-2-amine, and compares its structural features with closely related nitrophenyl-containing heterocyclic compounds to offer valuable structural insights.

Unveiling the Molecular Architecture: A Comparative Look at Crystal Structures

Table 1: Comparative Crystallographic Data of Nitrophenyl-Substituted Heterocycles

Parameter4-(4-nitrophenyl)oxazol-2-amineN-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine[1]
Chemical Formula C₉H₇N₃O₃C₁₄H₁₀N₄O₃
Molecular Weight 205.17 g/mol 282.26 g/mol
Crystal System Not available in search resultsOrthorhombic
Space Group Not available in search resultsPca2₁
a (Å) Not available in search results26.873(3)
b (Å) Not available in search results6.0827(7)
c (Å) Not available in search results7.8502(10)
α (°) Not available in search results90
β (°) Not available in search results90
γ (°) Not available in search results90
Volume (ų) Not available in search results1282.1(3)
Z Not available in search results4
Density (calculated) Not available in search resultsNot available in search results

Note: Single-crystal X-ray diffraction data for 4-(4-nitrophenyl)oxazol-2-amine was not found in the provided search results. The synthesis and material characterization have been reported, but with a focus on powder XRD.[2]

Experimental Protocols: Synthesis and Crystallization

The synthesis and crystallization of this compound derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction studies.

Synthesis of 4-(4-nitrophenyl)oxazol-2-amine

A reported method for the synthesis of 4-(4-nitrophenyl)oxazol-2-amine involves the reaction of a phenacyl bromide derivative with urea.[2] The synthesis can be carried out using both thermal and ultrasound-assisted methods, with the latter showing a significant increase in yield and reduction in reaction time.[2]

Thermal Method:

  • A mixture of the corresponding phenacyl bromide (1 equivalent), urea (1 equivalent), and a deep eutectic solvent (DES) is heated at 65 ± 2 °C for 3.5 hours.[2]

  • Upon completion, the reaction mixture is cooled, and the product is isolated.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain crystals.

Ultrasound-Assisted Method:

  • A mixture of the phenacyl bromide derivative (1 equivalent), urea (1 equivalent), and a deep eutectic solvent is subjected to ultrasound irradiation at room temperature (35 ± 2 °C) for approximately 8 minutes.[2]

  • The product is then isolated from the reaction mixture.

General Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of synthesized compounds is performed using single-crystal X-ray diffraction. A general workflow is as follows:[3]

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

  • Crystal Selection and Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. The diffraction pattern is recorded by a detector as the crystal is rotated.[3]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct or Patterson methods and then refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions.[3]

Visualizing the Path to Structure: Workflows and Molecular Models

To better illustrate the processes involved in the structural analysis of this compound derivatives, the following diagrams, generated using the DOT language, depict the experimental workflow for X-ray crystallography and a representative molecular structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure molecular_structure cluster_oxazole cluster_phenyl cluster_nitro N1 N C2 C N1->C2 O1 O C5 C O1->C5 C2->O1 R_group NH2 C2->R_group C4 C C4->N1 C1p C C4->C1p C5->C4 C2p C C1p->C2p C3p C C2p->C3p C4p C C3p->C4p C5p C C4p->C5p N_nitro N+ C4p->N_nitro C6p C C5p->C6p C6p->C1p O1_nitro O- N_nitro->O1_nitro O2_nitro O- N_nitro->O2_nitro

References

A Comparative Analysis of the Fluorescence Properties of 4-(4-Nitrophenyl)oxazole and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated fluorescence properties of 4-(4-Nitrophenyl)oxazole against well-established fluorophores: Fluorescein, Rhodamine B, and Coumarin 1. Due to the limited availability of direct experimental data for this compound in the current literature, this comparison leverages data from the structurally related and extensively studied 2,5-diphenyloxazole (PPO) to provide a foundational understanding and qualitative discussion. This approach allows for an informed estimation of the photophysical characteristics of this compound.

Executive Summary

The fluorescence of oxazole derivatives is significantly influenced by the nature and position of their substituents, as well as the surrounding solvent environment. The presence of a nitro group, a strong electron-withdrawing group, on the phenyl ring of this compound is expected to modulate its electronic and photophysical properties. This guide presents a quantitative comparison of benchmark fluorophores and provides the experimental framework necessary for the empirical characterization of novel compounds like this compound.

Quantitative Comparison of Fluorophore Properties

The following table summarizes the key photophysical parameters of the selected common fluorophores and the analogous oxazole derivative, PPO. These values are essential for selecting the appropriate fluorophore for specific applications in research and drug development.

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Solvent
2,5-Diphenyloxazole (PPO) 303363~1.01.4Cyclohexane
Fluorescein 4905140.954.00.1 M NaOH
Rhodamine B 5545760.311.7Ethanol
Coumarin 1 3734500.642.9Ethanol

Note: The photophysical properties of fluorophores are highly solvent-dependent. The data presented here are in the specified solvents and should be considered as reference points.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of comparative fluorophore analysis. The following section details the standard methodologies for determining the key photophysical parameters.

Determination of Excitation and Emission Maxima

Objective: To determine the wavelengths at which the fluorophore exhibits maximum absorption and emission of light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in a spectroscopic-grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.

  • Absorption Spectrum: Record the absorption spectrum of the sample using a UV-Vis spectrophotometer. The wavelength at which the highest absorption is observed corresponds to the excitation maximum (λex).

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λex. Scan the emission wavelengths to record the fluorescence emission spectrum. The wavelength with the highest fluorescence intensity is the emission maximum (λem).

Determination of Fluorescence Quantum Yield (Φ)

Objective: To quantify the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample.

  • Solution Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength kept below 0.1.

  • Data Acquisition: Measure the absorbance at the excitation wavelength for all solutions. Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

    where:

    • Φr is the quantum yield of the reference standard.

    • Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

    • As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • ns and nr are the refractive indices of the sample and reference solutions.

Determination of Fluorescence Lifetime (τ)

Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser), a sensitive detector, and timing electronics.

  • Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons at the detector are recorded relative to the excitation pulse.

  • Histogram Formation: This process is repeated for a large number of excitation pulses to build a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the fundamental principles of fluorescence, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis prep_sample Prepare Dilute Fluorophore Solution uv_vis Measure Absorbance (UV-Vis) prep_sample->uv_vis emission_spec Measure Emission Spectrum prep_sample->emission_spec tcspc Measure Fluorescence Decay (TCSPC) prep_sample->tcspc prep_standard Prepare Standard Solution prep_standard->uv_vis prep_standard->emission_spec calc_qy Calculate Quantum Yield uv_vis->calc_qy det_maxima Determine λex and λem uv_vis->det_maxima emission_spec->calc_qy emission_spec->det_maxima calc_lifetime Calculate Fluorescence Lifetime tcspc->calc_lifetime

Caption: Experimental workflow for comparing fluorophore properties.

fluorescence_pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 S0 S1 S1 S0->S1 Absorption (λex) S1->S0 Fluorescence (λem) S1->S0 Non-radiative Decay

Caption: Simplified Jablonski diagram illustrating fluorescence.

A Spectroscopic Showdown: Unraveling the Electronic and Structural Nuances of Substituted (4-Nitrophenyl)oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 2-, 4-, and 5-substituted (4-nitrophenyl)oxazoles reveals distinct spectroscopic signatures, offering researchers critical insights into their electronic environments and structural characteristics. This guide provides a comprehensive overview of their UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, to aid in the rational design and development of novel oxazole-based compounds for drug discovery and materials science.

The position of substitution on the oxazole ring of (4-nitrophenyl)oxazoles profoundly influences their photophysical and structural properties. Understanding these differences is paramount for scientists aiming to tailor the characteristics of these molecules for specific applications, from fluorescent probes to pharmacologically active agents. This guide synthesizes available spectroscopic data to provide a clear, comparative framework for researchers working with this important class of heterocyclic compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-, 4-, and 5-substituted (4-nitrophenyl)oxazoles, allowing for a direct comparison of their properties.

UV-Visible Absorption and Fluorescence Emission

The electronic transitions and fluorescence properties are highly sensitive to the substitution pattern on the oxazole ring. The donor-π-acceptor character of these molecules, where the substituent can act as a donor and the nitrophenyl group as an acceptor, dictates their photophysical behavior.

Substitution PositionCompound Exampleλ_abs (nm)λ_em (nm)Stokes Shift (nm)Solvent
2-substituted 2-(4-Aminophenyl)-5-(4-nitrophenyl)oxazole380520140Dichloromethane
4-substituted 4-Methyl-2-phenyl-5-(4-nitrophenyl)oxazole325--Chloroform
5-substituted 2-Methyl-5-(4-nitrophenyl)oxazole315450135Ethanol

Note: Data is compiled from various sources and may have been collected under slightly different experimental conditions. Direct comparison should be made with caution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons within the molecule. The chemical shifts are indicative of the electron density around the nuclei and are influenced by the position of the substituent.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionOxazole ProtonAromatic Protons (Nitrophenyl)Aromatic Protons (Substituent)
2-substituted H-4: ~7.5~8.3 (d), ~8.0 (d)Dependent on substituent
4-substituted H-5: ~8.1~8.2 (d), ~7.8 (d)Dependent on substituent
5-substituted H-4: ~7.6~8.4 (d), ~8.1 (d)Dependent on substituent

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionC2C4C5Nitrophenyl C-NO₂
2-substituted ~161~125~150~148
4-substituted ~160~138~149~147
5-substituted ~162~124~152~149
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity. The fragmentation of the oxazole ring can be influenced by the substitution pattern.

Substitution PositionMolecular Ion [M]⁺Key Fragmentation Pathways
2-substituted PresentLoss of NO₂, cleavage of the oxazole ring
4-substituted PresentLoss of NO₂, fragmentation of the substituent
5-substituted PresentLoss of NO₂, retro-Diels-Alder type fragmentation of the oxazole ring

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques cited in this guide. For specific details, researchers should consult the original research articles.

UV-Visible Spectroscopy

UV-Vis absorption spectra are typically recorded on a double-beam spectrophotometer.[1]

  • Sample Preparation: The oxazole derivative is dissolved in a spectroscopic grade solvent (e.g., ethanol, chloroform, DMSO) to a final concentration of approximately 10⁻⁵ M.[1]

  • Instrument Parameters: The sample is placed in a 1 cm path length quartz cuvette. The spectrophotometer is scanned over a wavelength range of 200-800 nm.[1] A baseline correction is performed using the pure solvent.

Fluorescence Spectroscopy

Fluorescence emission spectra are recorded on a spectrofluorometer.

  • Sample Preparation: The sample is prepared in the same manner as for UV-Visible spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrument Parameters: The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded at a 90° angle to the excitation beam. The emission wavelength range is typically from the excitation wavelength to 800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[2]

  • Sample Preparation: Approximately 5-10 mg of the oxazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

  • Data Acquisition: The spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[3]

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe (for solid samples) or by infusion (for solutions).

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualizing the Structures and Workflow

The following diagrams illustrate the chemical structures of the substituted (4-nitrophenyl)oxazoles and a general workflow for their spectroscopic characterization.

G Chemical Structures of Substituted (4-Nitrophenyl)oxazoles cluster_2 2-Substituted cluster_4 4-Substituted cluster_5 5-Substituted 2-Sub R-group at position 2 img_2 img_2 4-Sub R-group at position 4 img_4 img_4 5-Sub R-group at position 5 img_5 img_5

Caption: General structures of 2-, 4-, and 5-substituted (4-nitrophenyl)oxazoles.

G General Workflow for Spectroscopic Characterization Synthesis Synthesis of Substituted (4-Nitrophenyl)oxazole Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Visible Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structural Elucidation UV_Vis->Data_Analysis Fluorescence->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

References

Assessing the Cytotoxicity of 4-(4-Nitrophenyl)oxazole: A Comparative Guide for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the biological potential of novel chemical entities, a thorough assessment of cytotoxicity is a critical early step. This guide provides a comparative overview of the cytotoxicity of oxazole derivatives, with a focus on informing the potential biological applications of 4-(4-Nitrophenyl)oxazole. Due to a lack of direct experimental data for this compound in the public domain, this guide leverages data from structurally related compounds and the broader class of oxazole derivatives to provide a valuable reference point for researchers.

Comparative Cytotoxicity of Oxazole Derivatives

The following table summarizes the in vitro cytotoxicity of various oxazole derivatives against different cell lines. This data, presented as IC50 values (the concentration of a substance that inhibits a biological process by 50%), allows for a comparative assessment of the potential toxicity of substituted oxazoles.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dioneLNCaP (prostate cancer)0.03--
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dionePC3 (prostate cancer)0.08--
2-amino-4-(p-bromophenyl)-oxazoleTrichomonas vaginalis1.89Metronidazole2.5
2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamideVarious (NCI-60 panel)Potent activity--
1,3-Oxazole sulfonamide derivativesLeukemia cell lines0.0447 - 0.0488--
N-(4′-nitrophenyl)-l-prolinamide derivativesA549 (lung carcinoma)95.41% inhibition at 100 µM5-Fluorouracil64.29% inhibition at 100 µM
N-(4′-nitrophenyl)-l-prolinamide derivativesHCT-116 (colon carcinoma)93.33% inhibition at 100 µM5-Fluorouracil81.20% inhibition at 100 µM
Azole derivatives (2b, 4c, 2d, 3d)HepG2 (liver cancer)<50Cisplatin-

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible cytotoxicity data are underpinned by well-defined experimental protocols. Below are detailed methodologies for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

MTT_Assay_Workflow cluster_setup Plate Setup cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Test Compound seed_cells->add_compound incubate_24h Incubate (24-72h) add_compound->incubate_24h add_mtt Add MTT Solution incubate_24h->add_mtt incubate_4h Incubate (2-4h) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow
LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5][6][7][8][9]

Materials:

  • LDH Assay Kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells with the test compound in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[8] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions, typically by mixing the substrate, cofactor, and dye solutions.

  • Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Stop Solution: Add 50 µL of stop solution (if provided in the kit) to each well to terminate the reaction.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[6]

LDH_Assay_Workflow cluster_setup Plate Setup & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed & Treat Cells incubate Incubate seed_cells->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate (RT, 30 min) add_reaction_mix->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance (490nm) add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Experimental Workflow
Annexin V Apoptosis Assay

The Annexin V assay is a widely used method for detecting apoptosis. It utilizes the ability of Annexin V to bind to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10][11][12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compound as desired to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Pathway_Detection cluster_cell_state Cell States cluster_mechanism Detection Mechanism viable Viable Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) viable->early_apoptosis Apoptotic Stimulus necrosis Necrotic Cell (Annexin V-, PI+) viable->necrosis Injury late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis ps_translocation Phosphatidylserine (PS) Translocation annexin_v Annexin V-FITC (Binds to PS) ps_translocation->annexin_v membrane_integrity Loss of Membrane Integrity pi Propidium Iodide (PI) (Enters compromised membrane) membrane_integrity->pi annexin_v->early_apoptosis annexin_v->late_apoptosis pi->late_apoptosis pi->necrosis

References

Safety Operating Guide

Safe Disposal of 4-(4-Nitrophenyl)oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 4-(4-Nitrophenyl)oxazole are critical for ensuring laboratory safety and environmental compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this nitroaromatic compound. Adherence to these protocols is vital to mitigate potential hazards associated with this chemical.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Nitroaromatic compounds should be handled with caution due to their potential toxicity.

Personal Protective Equipment (PPE) Specifications

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1]

In the event of exposure, follow these first-aid measures immediately:

  • If inhaled: Move the victim to fresh air.

  • Following skin contact: Take off contaminated clothing immediately and rinse the skin with water.

  • Following eye contact: Rinse with pure water for at least 15 minutes.[2]

  • If swallowed: Rinse mouth with water and get emergency medical help immediately.[2]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted as hazardous waste. Do not mix this waste with other chemical waste streams.[1]

  • Waste Collection:

    • Original Container: Whenever possible, keep the chemical in its original container.[1]

    • Waste Container: If a transfer is necessary, use a clean, compatible, and clearly labeled container with a secure lid.

    • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.[1]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[1]

  • Disposal:

    • Licensed Contractor: The disposal must be carried out by a licensed and approved hazardous waste disposal company.[1]

    • EHS Notification: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1]

Hazard Data Summary

Hazard CategoryDescription
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled.
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5]
Aquatic Hazard Harmful to aquatic life.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_collection Step 1: Waste Collection cluster_storage Step 2: Storage cluster_disposal Step 3: Disposal cluster_safety Safety Precautions (Throughout Process) start Start: Unused or Waste This compound original_container Keep in Original Container start->original_container If possible transfer_container Transfer to Labeled, Compatible Container start->transfer_container If necessary storage Store in Designated Hazardous Waste Area original_container->storage transfer_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact licensed_disposal Disposal by Licensed Hazardous Waste Contractor ehs_contact->licensed_disposal ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.

References

Comprehensive Safety and Handling Guide for 4-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(4-Nitrophenyl)oxazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

1.1. Summary of Potential Hazards

Hazard ClassDescriptionPrecautionary Statement
Acute Toxicity (Oral)Potentially toxic if swallowed.[1]P264: Wash hands and any exposed skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P316: IF SWALLOWED: Get emergency medical help immediately.[2]
Skin Corrosion/IrritationMay cause skin irritation.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Serious Eye Damage/IrritationMay cause serious eye irritation.[3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure.[1]P260: Do not breathe dust/fume/gas/mist/vapors/spray.

1.2. Recommended Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2] A face shield should be used if there is a risk of splashing.Protects against dust particles and potential splashes.
Skin Protection
   Hand ProtectionChemically resistant, impervious gloves (e.g., nitrile, neoprene). Check for breakthrough time and degradation data from the glove manufacturer.Prevents direct skin contact with the chemical.
   Body ProtectionA flame-retardant lab coat or chemical-resistant apron. For larger quantities or increased risk of exposure, wear impervious clothing.[2]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[2]Prevents inhalation of harmful dust or aerosols.

Operational and Handling Plan

Adherence to a strict operational plan is crucial for the safe handling of this compound.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is highly recommended.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

2.2. Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Conduct weighing of the solid compound within a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. Avoid creating dust.

  • Cleaning: After handling, thoroughly clean all equipment and the work area. Decontaminate surfaces with an appropriate solvent and then wash with soap and water.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

2.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Characterization

  • Waste containing this compound should be considered hazardous chemical waste.

3.2. Disposal Protocol

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and disposable labware, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the decontaminated container in accordance with institutional and local regulations.

  • Regulatory Compliance: All waste must be disposed of through a licensed hazardous waste disposal facility, following all local, state, and federal regulations.[2]

Emergency Procedures

4.1. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Ingestion Rinse mouth with water.[2] Seek immediate medical attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

4.2. Spills and Leaks

  • Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation. Place the collected material in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material as described for small spills.

Workflow Diagram for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh Compound b->c d Transfer and Use in Experiment c->d e Clean Equipment and Work Area d->e f Store Compound Securely e->f g Segregate and Label Hazardous Waste e->g h Dispose of Waste via Licensed Facility g->h

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.